molecular formula C7H16ClNO2S B613117 (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride CAS No. 200353-65-7

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Número de catálogo: B613117
Número CAS: 200353-65-7
Peso molecular: 213.73
Clave InChI: MHBMYFJKEBCMDR-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride (CAS 200353-65-7) is a protected cysteine derivative of significant value in pharmaceutical research and development . This compound, with its unique tert-butylthio side chain, serves as a critical building block in the synthesis of novel drug candidates, particularly in the design of enzyme inhibitors where the moiety enhances binding affinity and selectivity toward biological targets . It is extensively employed in peptide chemistry to incorporate sulfur-containing functional groups into peptide chains, thereby improving the metabolic stability and bioactivity of potential therapeutic agents . The hydrochloride salt form offers superior handling properties and solubility for various experimental applications . Researchers utilize this intermediate in medicinal chemistry explorations for conditions such as cancer, cardiovascular diseases, and neurological disorders . The compound has a molecular formula of C₇H₁₆ClNO₂S and a molecular weight of 213.73 g/mol . It requires careful cold-chain transportation and storage under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMYFJKEBCMDR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, identified by the CAS number 200353-65-7 , is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science.[1][2][3] As a derivative of L-cysteine, it features a sterically bulky tert-butyl group attached to the sulfur atom of the side chain. This structural modification imparts unique physicochemical properties that are highly sought after in the design of novel peptide and small molecule therapeutics. The hydrochloride salt form enhances the compound's solubility and stability, making it a convenient building block for synthetic applications.[1] This guide provides a comprehensive overview of its properties, a representative synthetic approach, its strategic applications in drug development, and key experimental protocols for its handling and use.

Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective application. The key characteristics of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 200353-65-7[1][2][3]
Molecular Formula C₇H₁₆ClNO₂S[2]
Molecular Weight 213.73 g/mol [2]
IUPAC Name (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride[1]
Synonym(s) S-tert-Butyl-D-cysteine Hydrochloride[2]
Appearance White to off-white powder or crystals[1]
Purity Typically ≥97%[1][2]
Storage Conditions Refrigerator (4°C), stored under nitrogen[1][2]
InChI Key MHBMYFJKEBCMDR-NUBCRITNSA-N[1]
SMILES CC(C)(SCC(O)=O)C.Cl[2]

Synthetic Strategy: The Principle of S-Alkylation

The synthesis of S-alkylated cysteine derivatives like (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride generally relies on the direct alkylation of the nucleophilic thiol group of L-cysteine. The primary challenge in this process is preventing unwanted side reactions at the amino and carboxylic acid termini.

Causality in Synthetic Design: The choice of a direct alkylation route is dictated by the high nucleophilicity of the sulfur atom in cysteine. However, the amino group is also nucleophilic and can compete in the alkylation reaction. To ensure selectivity, the reaction is typically performed under conditions where the thiol is deprotonated (forming a thiolate), while the amine remains protonated and thus non-nucleophilic. Alternatively, protection strategies for the amino and carboxyl groups can be employed prior to alkylation, though this adds steps to the overall sequence.[1]

A representative, conceptual workflow for the synthesis is outlined below.

G cluster_0 Conceptual Synthetic Workflow A L-Cysteine D S-Alkylation Reaction A->D B tert-Butyl Bromide (Alkylating Agent) B->D C Reaction Vessel (Base, Solvent) C->D E (S)-2-Amino-3-(tert-butylthio)propanoic acid D->E Workup & Purification G Salt Formation E->G F Hydrochloric Acid (HCl) F->G H Final Product: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride G->H

Caption: Conceptual workflow for the synthesis via S-alkylation.

Strategic Applications in Drug Development

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design.[4][5] Peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of residues like (S)-2-Amino-3-(tert-butylthio)propanoic acid can systematically address these limitations.

1. Enhancing Proteolytic Stability: The bulky tert-butylthio side chain provides significant steric hindrance. When incorporated into a peptide sequence, this bulkiness can shield adjacent peptide bonds from the action of proteolytic enzymes (proteases), thereby extending the peptide's half-life in vivo.

2. Modulating Lipophilicity and Potency: The alkyl nature of the tert-butyl group increases the overall lipophilicity of the peptide. This can enhance membrane permeability and absorption. Furthermore, the rigid, defined conformation imposed by the bulky side chain can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and increased potency.[2]

3. Use as a Cysteine Protecting Group: In the context of solid-phase peptide synthesis (SPPS), the tert-butyl group can serve as a stable protecting group for the cysteine thiol.[1] This allows for the selective formation of disulfide bonds at a later stage of the synthesis or for other modifications on the peptide chain without interference from the thiol group.

G cluster_1 Role in Peptide Modification Lead Lead Peptide - Low Stability - Low Potency Improved Improved Peptide + Enhanced Stability + Increased Lipophilicity + Higher Potency Lead->Improved Incorporation via Peptide Synthesis BuildingBlock Building Block (S)-2-Amino-3-(tert-butylthio) propanoic acid BuildingBlock->Improved

Caption: Strategic incorporation to enhance peptide properties.

Experimental Protocols: A Practical Guide

The following protocols represent self-validating systems for the analysis and application of this amino acid derivative.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. Since amino acids lack a strong UV chromophore, pre-column derivatization is necessary for sensitive detection.[6][7] This protocol uses o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) for derivatizing primary and secondary amines, respectively, enabling fluorescent detection.[6]

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~5 mg of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride and dissolve in 10 mL of 0.1 N HCl to create a stock solution. Prepare a series of dilutions for linearity assessment.

  • Derivatization (Automated or Manual):

    • In an autosampler vial, mix 10 µL of the sample/standard with 40 µL of a borate buffer (pH 10.2).

    • Add 5 µL of OPA reagent. Mix and wait for 1 minute. This derivatizes the primary amine.

    • Add 5 µL of FMOC reagent. Mix.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5 µm).[6]

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Gradient: A time-programmed gradient from ~10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA; Excitation: 266 nm, Emission: 305 nm for FMOC).[8]

  • Data Analysis: Integrate the peak corresponding to the derivatized amino acid. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Rationale: SPPS is the most efficient method for assembling peptides in a laboratory setting.[9][10] The process involves iteratively adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][10] This protocol outlines the incorporation of an Nα-Fmoc protected version of the title compound.

G Resin Start: Resin Support Deprotection1 1. Nα-Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 2. Wash (DMF) Deprotection1->Wash1 Coupling 3. Couple Fmoc-(S)-AA(tBuS)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Deprotection2 5. Nα-Fmoc Deprotection Wash2->Deprotection2 Cycle Repeat Cycle for Next Amino Acid Deprotection2->Cycle Cleavage Final Cleavage from Resin (TFA) Cycle->Cleavage After final AA Peptide Purified Peptide Cleavage->Peptide

Caption: A standard Fmoc-SPPS cycle for incorporation.

Step-by-Step Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Nα-Fmoc protecting group from the terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Activation & Coupling:

    • In a separate vessel, dissolve 3 equivalents of Nα-Fmoc-(S)-2-Amino-3-(tert-butylthio)propanoic acid and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of a base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative RP-HPLC.

Safety and Handling

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride should be handled with standard laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

References

  • (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride-200353-65-7. AbacipharmTech. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Fast, Accurate Quantitative Amino Acid Analysis. YouTube. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. National Institutes of Health (NIH). [Link]

Sources

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, also known as S-tert-Butylthio-L-cysteine hydrochloride, is a pivotal cysteine derivative employed extensively in the fields of peptide chemistry, drug discovery, and protein engineering. Its core utility lies in the strategic use of the tert-butylthio (S-tBu) moiety as a protecting group for the reactive thiol side chain of cysteine. This guide provides a comprehensive analysis of its physicochemical properties, delineates its primary application in Solid-Phase Peptide Synthesis (SPPS), presents validated experimental protocols, and offers expert insights into its strategic implementation and challenges. The central focus is to equip researchers with the technical knowledge required for the effective and predictable use of this reagent in complex synthetic workflows.

Introduction: A Strategically Protected Cysteine Analog

Cysteine's thiol group is a nexus of chemical reactivity, enabling crucial disulfide bond formation but also presenting a significant challenge during chemical synthesis due to its high nucleophilicity and susceptibility to oxidation. The introduction of a protecting group is therefore mandatory in peptide synthesis. (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride serves as a stable, crystalline source of protected L-cysteine.

The S-tert-butylthio protecting group is distinguished by its unique deprotection mechanism, which relies on reduction rather than the more common acid-based cleavage. This characteristic grants it orthogonality with other widely used protecting groups (e.g., Boc, tBu, Trt), making it an indispensable tool for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds in synthetic proteins and peptides.

Physicochemical Properties and Molecular Identity

The precise molecular characteristics of a reagent are fundamental to its application, dictating molar calculations, solubility, and analytical signatures. The key properties of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Weight 213.73 g/mol [1][2][3]
Molecular Formula C₇H₁₆ClNO₂S[1][2][4]
IUPAC Name (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride
CAS Number 200353-65-7[1]
Appearance White to off-white crystalline powder[3][4]
Melting Point 203-204 °C (decomposes)[3][4]
Solubility Soluble in water, DMSO[4]
Storage Conditions 2-8°C, stored under an inert atmosphere[3][4]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction buffers and analytical systems.[4]

Core Application: A Tool for Advanced Peptide Synthesis

The primary application for this compound is as a protected building block, typically in its Fmoc-protected form (Fmoc-Cys(StBu)-OH), for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The S-tert-butylthio (StBu) Protecting Group: Mechanism and Rationale

The StBu group is a disulfide-based protecting group. Its stability and cleavage mechanism are central to its utility.

  • Stability (The "Why"): The StBu group is completely stable to the standard conditions of Fmoc-SPPS. It is resistant to the piperidine solutions used for Fmoc removal and, critically, it is stable to strong acids like trifluoroacetic acid (TFA) that are used for final peptide cleavage from the resin and removal of other side-chain protecting groups (e.g., tBu, Trt, Pbf).[5][6] This acid stability is the cornerstone of its orthogonality. It allows a researcher to cleave a peptide from the resin while leaving the StBu group intact, enabling further selective modification in solution.

  • Deprotection (The "How"): Removal of the StBu group is achieved by reductive cleavage of the disulfide bond. This is typically performed using an excess of a reducing agent, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tributylphosphine (TBP).[7] The reaction liberates the free thiol of the cysteine residue.

SPPS_Workflow cluster_0 On-Resin Operations cluster_1 Solution-Phase Operations Resin Peptide-Resin (StBu intact) Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cleavage Step 1 ProtectedPeptide Protected Peptide Cys(StBu) in solution Cleavage->ProtectedPeptide Peptide released into solution Deprotection Reductive Deprotection (e.g., DTT or TBP) ProtectedPeptide->Deprotection Step 2 FinalPeptide Final Peptide with free Cys-SH Deprotection->FinalPeptide Step 3 caption Fig 1. Orthogonal cleavage workflow for StBu-protected peptides.

Fig 1. Orthogonal cleavage workflow for StBu-protected peptides.
Field-Proven Insights & Challenges

While powerful, the StBu group is not without its difficulties. Its removal can be notably sluggish and sequence-dependent.[7][8] Researchers have reported that deprotection can require hours or even days, and sometimes elevated temperatures, which can risk side reactions.[7][8] This has led to the development of more labile alternatives like S-Dmp and S-Tmp for applications where rapid on-resin deprotection is desired.[9][10]

Causality: The steric hindrance of the tert-butyl group and the specific redox potential of the disulfide bond contribute to this slow deprotection kinetic. The choice to use StBu is therefore a deliberate one, made when its robust stability and orthogonality outweigh the need for rapid, facile removal.

Validated Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following methodologies describe key workflows involving this reagent.

Protocol A: Quality Control of Incoming Reagent

Objective: To verify the identity and purity of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride before use.

Methodology:

  • Visual Inspection: The compound should be a white or off-white crystalline solid.[3][4]

  • Mass Spectrometry (LC-MS):

    • Prepare a dilute solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Acquire data in positive ion mode.

    • Self-Validation: The expected [M+H]⁺ for the free base (C₇H₁₅NO₂S) is approximately 178.08 m/z. The observed mass should be within ± 0.1 Da.

  • ¹H NMR (in D₂O):

    • Dissolve a small sample (5-10 mg) in ~0.7 mL of D₂O.

    • Self-Validation: Expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3 ppm, along with multiplets for the α- and β-protons of the amino acid backbone.

Protocol B: On-Resin Reductive Deprotection of Cys(StBu)

Objective: To selectively remove the StBu group from a cysteine residue while the peptide remains attached to the solid-phase resin, enabling subsequent on-resin modification (e.g., disulfide bridging or conjugation).

Deprotection_Workflow Start Start: Peptidyl-Resin with Cys(StBu) Wash1 Wash Resin (e.g., DMF, DCM) Start->Wash1 Reagents Add Deprotection Cocktail (e.g., 20 eq. BME, 1 eq. DIEA in NMP) Wash1->Reagents Incubate Incubate (e.g., 2 x 30 min at RT) Reagents->Incubate Wash2 Wash Resin Thoroughly (NMP, DCM, DMF) Incubate->Wash2 Validation Validation: Ellman's Test Wash2->Validation End Result: Peptidyl-Resin with free Cys-SH Validation->End Positive Result caption Fig 2. On-resin deprotection and validation workflow.

Fig 2. On-resin deprotection and validation workflow.

Methodology:

  • Resin Swelling: Swell the peptidyl-resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: Prepare a deprotection cocktail. A common formulation is 20 equivalents of β-mercaptoethanol (BME) and 1 equivalent of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP). Note: The base (DIEA) helps to deprotonate the thiol reducing agent, increasing its efficacy.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail and agitate the reaction vessel at room temperature. The reaction is often repeated. A typical cycle is 2 x 30 minutes.

  • Washing: After the final incubation, drain the cocktail and wash the resin extensively (e.g., 5x NMP, 5x DCM, 5x DMF) to remove all traces of the reducing agent and cleaved protecting group.

  • Self-Validation (Ellman's Test):

    • Take a small sample of the resin beads (~2-5 mg) and wash them thoroughly.

    • Add a solution of Ellman's reagent (DTNB) in buffer (e.g., 0.1 M sodium phosphate, pH 8).

    • Trustworthiness: A positive result is the immediate development of a bright yellow color, confirming the presence of a free thiol. If the test is negative, the deprotection step should be repeated for a longer duration or with a stronger reducing agent like TBP.

Conclusion

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is more than a simple amino acid derivative; it is a strategic component for advanced chemical protein synthesis. Its molecular weight of 213.73 g/mol is the starting point for its precise integration into synthetic workflows. While the reductive removal of the StBu group can be kinetically slow, its exceptional stability to acidic conditions provides a level of orthogonality that is crucial for the synthesis of complex, multi-disulfide-containing peptides and proteins. A thorough understanding of its properties, the causality behind its reaction kinetics, and validated protocols for its use and deprotection is paramount for any researcher aiming to leverage its full synthetic potential.

References

  • Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters. Available at: [Link]

  • Fairweather, J. K., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1). Available at: [Link]

  • Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Ruiz-Gayo, M., et al. (1996). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science. Available at: [Link]

Sources

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride: Synthesis, Application, and Stereochemical Considerations

Executive Summary

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is a pivotal, non-standard amino acid derivative primarily utilized as a protected building block in synthetic chemistry. Its core application lies in Solid-Phase Peptide Synthesis (SPPS), where the S-tert-butyl group serves as a robust protecting moiety for the thiol functionality of cysteine. This guide provides a comprehensive overview of its molecular structure, with a critical analysis of its stereochemical nomenclature, a plausible route for its chemical synthesis, and its strategic role in peptide chemistry. A significant focus is placed on the technical challenges associated with its use, particularly the acid-labile deprotection of the S-tert-butyl group and the mitigation of common side reactions through optimized cleavage protocols. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The compound is a hydrochloride salt of an S-alkylated cysteine derivative. Its fundamental properties are summarized below.

Compound Identification
PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride[1]
Synonym(s) S-tert-Butyl-L-cysteine hydrochloride[2]
CAS Number 200353-65-7[3]
Molecular Formula C₇H₁₆ClNO₂S[3]
Molecular Weight 213.73 g/mol [3]
SMILES CC(C)(SCC(O)=O)C.Cl[3]
A Note on Stereochemistry: (S) vs. (R) and L-Cysteine

A point of significant potential confusion arises from the stereochemical descriptors of this compound. While most of the 20 proteinogenic amino acids are of the L-configuration and correspond to the (S) designation under Cahn-Ingold-Prelog (CIP) priority rules, L-cysteine is a notable exception.[4]

  • L-Cysteine is (R)-Cysteine: In native L-cysteine, the thiol-containing side chain (-CH₂SH) has a higher CIP priority than the carboxyl group (-COOH) because sulfur (atomic number 16) outranks oxygen (atomic number 8). This priority arrangement results in an (R) configuration for the L-amino acid.[5]

  • S-Alkylation and Priority Inversion: When the thiol is alkylated to form the S-tert-butyl derivative, the side chain becomes -CH₂-S-C(CH₃)₃. According to CIP rules, one must look at the first point of difference. The carboxyl group is -C(=O)O, which is treated as being bonded to three oxygen atoms. The side chain is -C-S-C. As sulfur (Z=16) has a higher atomic number than oxygen (Z=8), the S-tert-butyl side chain retains a higher priority than the carboxyl group. Therefore, the stereochemistry at the alpha-carbon remains the same relative to L-cysteine. However, many chemical suppliers and databases list the L-isomer of S-tert-butyl cysteine as having the (S) configuration. This suggests a common, albeit potentially confusing, convention where the reference frame of other L-amino acids is used, or a mis-assignment in some databases. For the purpose of this guide, we will adhere to the IUPAC name provided in the topic, (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, while acknowledging that it derives from the natural L-cysteine precursor which is (R).

Chemical Structure

The structure consists of a propanoic acid backbone with an amino group at the alpha-carbon (C2) and a tert-butylthio group attached to the beta-carbon (C3). The hydrochloride salt form protonates the alpha-amino group.

Caption: 2D structure of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride.

Physicochemical and Handling Data
PropertyValueSource(s)
Appearance White to off-white powder or crystals[1]
Purity ≥97% (Commercially available)[3]
Storage 4°C or Refrigerator, store under inert gas (Nitrogen)[3]
Topological Polar Surface Area 63.32 Ų[3]
LogP 1.3518[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Role in Peptide Synthesis and Drug Development

The primary utility of this molecule is as a protected cysteine derivative, Cys(StBu), for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Need for Thiol Protection

The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, dimerization (forming cystine), and other unwanted side reactions under the basic and electrophilic conditions encountered during peptide synthesis.[6] To prevent these reactions and ensure the integrity of the peptide chain, the thiol group must be masked with a chemical protecting group.

The S-tert-butyl (StBu) Protecting Group

The S-tert-butyl group is classified as an acid-labile protecting group. Its key advantage is its stability under the mildly basic conditions (e.g., piperidine in DMF) used to remove the temporary N-terminal Fmoc group at each cycle of peptide elongation.[1] It remains intact throughout the chain assembly and is removed during the final "global deprotection" step, which uses a strong acid like trifluoroacetic acid (TFA).

G cluster_cys start Resin-Bound Peptide fmoc_deprotection Fmoc Deprotection (Piperidine) start->fmoc_deprotection coupling Couple next Fmoc-AA-OH fmoc_deprotection->coupling cys_coupling Couple Fmoc-Cys(StBu)-OH fmoc_deprotection->cys_coupling At Cys position repeat Repeat Cycles coupling->repeat cys_coupling->repeat repeat->fmoc_deprotection Continue chain final_peptide Fully Assembled Protected Peptide repeat->final_peptide Final residue cleavage Global Deprotection & Cleavage (TFA) final_peptide->cleavage end_product Purified Peptide cleavage->end_product

Caption: Role of Cys(StBu) in a typical Fmoc-SPPS workflow.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for quality control and specialized applications.

Plausible Synthetic Route

A direct synthesis can be envisioned via the S-alkylation of L-cysteine. A common method for installing an acid-sensitive group like tert-butyl involves using isobutylene gas under strongly acidic, anhydrous conditions. The hydrochloride salt is then prepared by introducing HCl gas.

G cysteine L-Cysteine alkylation S-Alkylation cysteine->alkylation isobutylene Isobutylene isobutylene->alkylation acid H+ (e.g., H₂SO₄) acid->alkylation hcl HCl (gas) salt_formation Salt Formation hcl->salt_formation s_tbu_cys S-tert-Butyl-L-cysteine (Free base) s_tbu_cys->salt_formation final_product (S)-2-Amino-3-(tert-butylthio) propanoic acid hydrochloride alkylation->s_tbu_cys salt_formation->final_product

Caption: Plausible synthetic workflow for the target compound.

Representative Protocol:

  • S-Alkylation: L-cysteine is suspended in a suitable anhydrous solvent (e.g., dioxane or trifluoroacetic acid).

  • A strong acid catalyst (e.g., concentrated sulfuric acid) is added.

  • Isobutylene gas is bubbled through the cooled suspension with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is worked up, often involving neutralization and extraction, to isolate the free amino acid, S-tert-Butyl-L-cysteine.

  • Salt Formation: The purified free amino acid is dissolved in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added, to precipitate the hydrochloride salt.[7]

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

Characterization relies on standard analytical techniques. Based on vendor-supplied data for the analogous compound (CAS 2481-09-6), the following spectral features are expected:[7]

  • ¹H NMR (DMSO-d₆):

    • ~8.5-8.8 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

    • ~4.0-4.2 ppm (multiplet, 1H): Alpha-proton (-CαH).

    • ~3.0-3.3 ppm (multiplet, 2H): Beta-protons (-CβH₂).

    • ~1.2-1.3 ppm (singlet, 9H): Protons of the three methyl groups of the tert-butyl moiety (-C(CH₃)₃).

  • LC-MS: Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 178.1, corresponding to the free base.

Protocol: Cleavage and Deprotection

The removal of the S-tert-butyl group is the most critical and technically challenging step in its application. The process involves strong acidolysis, which generates reactive carbocations that can cause deleterious side reactions.

Mechanism of Cleavage and the Scavenger Problem

Trifluoroacetic acid (TFA) protonates the thioether sulfur, facilitating the cleavage of the C-S bond to release the free thiol and a stable tert-butyl cation (tBu⁺).[8]

Key Challenge: During global deprotection, other tBu-based protecting groups (e.g., from Asp(OtBu), Ser(tBu), or the N-terminal Boc group) are also cleaved, generating a high concentration of tBu⁺ cations. These electrophilic cations can attack the newly liberated, nucleophilic cysteine thiol, leading to the irreversible and undesired re-formation of the S-tert-butylated side chain.[2]

To prevent this, scavengers are added to the cleavage cocktail to trap the tBu⁺ cations before they can react with the peptide.[9]

G cluster_scavenger Scavenger Action start Peptide-Cys(StBu) desired_path Desired Cleavage start->desired_path tfa TFA (H⁺) tfa->desired_path intermediate Peptide-Cys-SH + tBu⁺ desired_path->intermediate side_reaction Side Reaction (Re-alkylation) side_product Undesired Peptide-Cys(StBu) side_reaction->side_product intermediate->side_reaction If no scavenger scavenger Scavenger (e.g., TIS, Thioanisole) intermediate->scavenger tBu⁺ attacks final_product Desired Peptide-Cys-SH intermediate->final_product Success! scavenged_cation Scavenged Cation scavenger->scavenged_cation

Caption: Cleavage mechanism and the critical role of scavengers.

Optimized Protocol for S-tert-butyl Cleavage

This protocol is adapted from best practices designed to minimize S-tert-butylation side reactions.[2]

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. For a peptide containing Cys(StBu) and other tBu-protected residues, a highly effective cocktail is:

    • TFA / Thioanisole / Dimethyl Sulfide (DMS) / H₂O / Triisopropylsilane (TIS) / Dithiothreitol (DTT) in a ratio of 70 : 10 : 10 : 5 : 5 : 1% (w/v) .

    • Rationale: Thioanisole and DMS are "soft" nucleophilic scavengers effective at trapping tBu⁺. TIS is a potent reducing scavenger. Water helps with solubility and hydrolysis. DTT is a reducing agent that helps maintain the free thiol state.[2]

  • Initial Cleavage (Low TFA Concentration):

    • Add the prepared cocktail (approx. 10 mL per gram of resin) to the vessel containing the dry, resin-bound peptide.

    • Gently agitate the mixture at room temperature for 30 minutes .

    • Rationale: The initial lower concentration of TFA can begin the deprotection process more gently.

  • Main Cleavage (High TFA Concentration):

    • Add additional pure TFA to the reaction mixture to bring the final TFA proportion to approximately 80-90% .

    • Continue agitating the mixture for an additional 1.5 to 3 hours at room temperature. The total cleavage time (steps 2 & 3) is typically 2-4 hours.

    • Rationale: The higher TFA concentration ensures the complete and efficient cleavage of all acid-labile protecting groups, including the more resistant S-tert-butyl group.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume (10x) of cold (0°C) diethyl ether with vigorous stirring.

    • A white precipitate of the crude peptide should form.

  • Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the pellet several times with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified using standard techniques, typically reverse-phase HPLC.

Conclusion

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is an indispensable tool in modern peptide chemistry. While its stereochemical nomenclature can be a source of confusion, its role as a stable, protected form of cysteine for Fmoc-SPPS is unambiguous and critical. The success of its application hinges entirely on a well-designed and carefully executed final cleavage strategy. By understanding the mechanism of acidolysis and the critical function of scavenger cocktails to mitigate tBu⁺-mediated side reactions, researchers can effectively leverage this building block to synthesize complex, cysteine-containing peptides for applications ranging from basic research to therapeutic drug development.

References

  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2025). ResearchGate. Available at: [Link]

  • Chakraborty, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and different methods of deprotection. ResearchGate. Available at: [Link]

  • Ferguson, R. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? ResearchGate. Available at: [Link]

  • Google Patents. (1997). Production of tertiary butyl ester of amino acid and its hydrochloride. JPH0977724A.
  • Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Available at: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-Butyl and t-Butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. Available at: [Link]

  • Hsieh, Y-H. P., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2019). A2. Amino Acid Stereochemistry. Available at: [Link]

  • Google Patents. (2010). Preparation of (s)-2-aminobutyric acid. WO2010019469A2.
  • Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]

Sources

role of tert-butylthio group in amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of the Tert-Butylthio Group in Amino Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butylthio (S-t-Bu or StBu) group represents a cornerstone in modern peptide chemistry, primarily serving as a robust and versatile protecting group for the sulfhydryl moiety of cysteine. Its unique stability profile—resilient to both the acidic and basic conditions common in solid-phase peptide synthesis (SPPS)—coupled with its specific cleavage requirements under reducing conditions, has made it an indispensable tool. This guide provides a comprehensive exploration of the StBu group, moving from its fundamental chemical properties and strategic implementation in peptide synthesis to its role in directing complex disulfide bond formation and its influence on the biophysical and pharmacological properties of the final peptide. We will delve into the causality behind its selection over other protecting groups, provide detailed, field-proven protocols, and examine its application in the development of therapeutic peptides.

The Tert-Butylthio Group: A Strategic Overview

The thiol side chain of cysteine is one of the most reactive functional groups in amino acids, readily undergoing oxidation to form disulfide bonds or participating in various side reactions.[1][2] In the iterative process of peptide synthesis, this reactivity must be temporarily masked to ensure the integrity of the growing peptide chain.[3][4] The S-tert-butylthio (StBu) protecting group, an unsymmetrical disulfide, offers a unique solution to this challenge.

Its primary appeal lies in its exceptional stability. Unlike acid-labile groups such as trityl (Trt) or tert-butyl (tBu), the StBu group is stable to the trifluoroacetic acid (TFA) cocktails used for final peptide cleavage from the resin.[5][6] It is also completely stable to the basic conditions (typically piperidine in DMF) used for the repeated removal of the Nα-Fmoc protecting group during synthesis.[7][8] This dual stability makes it highly orthogonal to standard Fmoc-based SPPS methodologies, minimizing the risk of premature deprotection and ensuring high-purity synthesis of complex sequences.[7]

Key Advantages of StBu Protection:

  • Orthogonality in Fmoc SPPS: Stable to both repetitive base treatment (Fmoc removal) and final acid cleavage (resin cleavage).[7][8]

  • Enables Selective Deprotection: Its removal requires specific reducing conditions, allowing the sulfhydryl group to be unmasked at a chosen stage, either on-resin or in solution.[5]

  • Facilitates Regioselective Disulfide Bond Formation: Used in combination with other orthogonal cysteine protecting groups (e.g., Acm, Trt) to direct the formation of specific, multiple disulfide bridges in complex peptides like conotoxins or insulin analogues.[6][9]

However, a notable challenge associated with the StBu group is its sluggish removal, which can be sequence-dependent and sometimes require extended reaction times or harsh reducing conditions.[6][10] This has led to the development of more labile alternatives, such as the trimethoxyphenylthio (S-Tmp) group, for syntheses where rapid deprotection is critical.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a cysteine residue protected with a tert-butylthio group, typically as Fmoc-Cys(StBu)-OH, is a routine procedure in automated or manual Fmoc SPPS. The stability of the StBu group ensures it remains inert throughout the chain assembly.

Generalized SPPS Workflow with Fmoc-Cys(StBu)-OH

The following diagram illustrates the iterative cycle of incorporating an Fmoc-protected amino acid, including Fmoc-Cys(StBu)-OH, into a growing peptide chain on a solid support.

spss_workflow start Start: Resin with Linker & First Amino Acid deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Step deprotection->wash1 coupling Step 2: Amino Acid Coupling (e.g., Fmoc-Cys(StBu)-OH + DIC/Oxyma) wash1->coupling wash2 Wash Step coupling->wash2 check Repeat for next Amino Acid? wash2->check check->deprotection Yes final_cleavage Final Cleavage & Global Deprotection (e.g., TFA Cocktail) Peptide remains Cys(StBu)-protected check->final_cleavage No deprotection_mechanism peptide_stbu Peptide-S-S-tBu Cys(StBu) Residue intermediate Peptide-S-S-R Mixed Disulfide Intermediate peptide_stbu->intermediate + R-S⁻ reducing_agent {R-SH | Reducing Agent (e.g., DTT)} final_peptide Peptide-SH Free Thiol intermediate->final_peptide + R-S⁻ byproduct {tBu-S-S-R | Byproduct} intermediate->byproduct - tBu-S⁻

Caption: Reductive cleavage of the StBu group via thiol-disulfide exchange.

Detailed Experimental Protocol: On-Resin StBu Removal

This protocol describes a typical procedure for removing the StBu group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Prepare Deprotection Cocktail: Prepare a solution of 20% (v/v) β-mercaptoethanol and 5% (v/v) N-methylmorpholine (NMM) in DMF.

    • Causality Note: BME is the reducing thiol. NMM acts as a base to generate the nucleophilic thiolate anion (BME-S⁻), which is the active species that attacks the disulfide bond. [12]3. Deprotection Reaction: Drain the DMF from the resin and add the deprotection cocktail. Gently agitate the resin at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide with TFA, and analyzing by HPLC-MS.

    • Self-Validation: The deprotected peptide will have a mass decrease corresponding to the loss of the StBu group (89 Da) and will typically exhibit a different retention time on reverse-phase HPLC.

  • Washing: Once the reaction is complete, drain the reaction cocktail and thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (5x), and methanol (3x) to remove all traces of the reducing agent and byproducts.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for subsequent steps, such as on-resin cyclization or cleavage.

Role in Regioselective Disulfide Bond Formation

One of the most powerful applications of the StBu group is in the synthesis of peptides with multiple, specific disulfide bridges, which are crucial for the structure and function of many therapeutic peptides and toxins. [9][13]This is achieved by using an "orthogonal protection" strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

A classic orthogonal pairing is Cys(StBu) and Cys(Acm) (acetamidomethyl).

  • Peptide Synthesis: Synthesize the full-length peptide containing both Cys(StBu) and Cys(Acm) residues.

  • First Disulfide Bond: Remove the StBu groups selectively using a reducing agent (e.g., PBu₃), leaving the Acm groups intact. Oxidize the newly freed thiols to form the first disulfide bond (e.g., using air oxidation, K₃[Fe(CN)₆], or DMSO).

  • Second Disulfide Bond: Remove the Acm groups using a different reagent (e.g., mercury(II) acetate or iodine). [5]The second pair of thiols is then oxidized to form the second disulfide bond.

orthogonal_cyclization start Linear Peptide Cys(Acm)...Cys(StBu)...Cys(Acm)...Cys(StBu) step1 1. Reduce StBu groups (e.g., PBu₃) start->step1 intermediate1 Peptide with free thiols Cys(Acm)...Cys(SH)...Cys(Acm)...Cys(SH) step1->intermediate1 step2 2. Oxidize to form first disulfide bond intermediate1->step2 intermediate2 Partially cyclized peptide with one S-S bond and two Cys(Acm) step2->intermediate2 step3 3. Remove Acm groups (e.g., Iodine) intermediate2->step3 intermediate3 Peptide with second set of free thiols step3->intermediate3 step4 4. Oxidize to form second disulfide bond intermediate3->step4 final Final Peptide with two regioselective disulfide bonds step4->final

Caption: Orthogonal strategy for forming two disulfide bonds using StBu and Acm.

Impact on Peptide Properties and Drug Design

Beyond its role as a transient protecting group, the incorporation of a tert-butyl moiety, even as part of the StBu group, can influence the final peptide's characteristics.

Steric Hindrance and Enzymatic Stability

The bulky tert-butyl group can act as a steric shield, potentially hindering the approach of proteolytic enzymes near the cysteine residue. [14][15]While the primary strategy to enhance enzymatic stability involves backbone modifications or using D-amino acids, side-chain modifications can also contribute. [16][17][18]In cases where the StBu group is retained in the final molecule (as a disulfide cap), it can increase the peptide's half-life in biological media. The steric bulk may disrupt enzyme recognition motifs, making the peptide less susceptible to degradation. [16][19]

Cysteine Surrogate in Drug Development

The S-tert-butylthio moiety can serve as a stable, lipophilic surrogate for a free cysteine thiol. [20]In drug design, a free thiol can be problematic due to its propensity for oxidation, reaction with electrophiles, and potential for off-target interactions. Capping the cysteine with an StBu group can mitigate these issues while potentially improving cell permeability due to increased lipophilicity. This makes S-tert-butylthio-L-cysteine a valuable building block in medicinal chemistry for developing novel therapeutics where a masked or stabilized thiol is desired. [21]

Conclusion

The tert-butylthio group is far more than a simple protecting group; it is a strategic enabler in the complex art of peptide synthesis and drug design. Its robust, orthogonal nature provides reliability and precision during chain assembly, while its unique deprotection requirements grant chemists exquisite control over the formation of structurally critical disulfide bonds. As researchers continue to push the boundaries of peptide therapeutics, developing molecules with greater complexity, stability, and potency, the foundational principles and proven methodologies enabled by the StBu group will undoubtedly remain a vital part of the synthetic chemist's toolkit.

References

  • Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters.
  • Spears, R. J., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications.
  • S-tert-Butylthio-L-cysteine. (n.d.). Chem-Impex.
  • S-(tert-Butylthio)-L-cysteine. (n.d.). Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Cysteine Derivatives. (2021). Bachem.
  • Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665.
  • Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro.
  • Reinwarth, M., et al. (2012). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules.
  • The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH.
  • Al-Gharabli, S. I., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • Thiol-disulfide exchange. (n.d.). In Wikipedia.
  • Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.
  • Peptide Modifications. (2015). Bachem.
  • Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. PubMed.
  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
  • Nguyen, V. D. (n.d.). Mechanisms and applications of disulfide bond formation. OuluREPO.
  • Reinwarth, M., et al. (2012). Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design. PubMed.

Sources

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action for (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride (commonly known as S-tert-butyl-L-cysteine hydrochloride or H-Cys(tBu)-OH·HCl ).

This molecule serves two distinct roles in drug development:

  • Chemical Reagent (Primary): A critical "orthogonal" building block in peptide therapeutics for controlling disulfide bond formation.

  • Biological Probe (Secondary): A high-affinity substrate for System L transporters (LAT1), utilized to study Blood-Brain Barrier (BBB) permeability and amino acid transport kinetics.

Executive Summary

Compound Identity: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride CAS: 2481-09-6 (free base), 67436-13-9 (Fmoc derivative context) Core Utility: Orthogonal Cysteine Protection, LAT1 Transporter Probe.

(S)-2-Amino-3-(tert-butylthio)propanoic acid is a cysteine derivative where the reactive thiol hydrogen is replaced by a sterically bulky, acid-stable tert-butyl group . In the context of drug development, it is not a therapeutic agent itself but a mechanistic tool . Its mechanism of action is defined by its resistance to standard acidic conditions (TFA) and its high affinity for large neutral amino acid transporters, making it indispensable for synthesizing complex insulin analogues, conotoxins, and investigating metabolic transport.

Chemical Mechanism of Action: Orthogonal Peptide Synthesis

The primary "action" of this molecule occurs in the reaction vessel. Cysteine is the most reactive amino acid, prone to rapid oxidation (disulfide scrambling) and alkylation. The tert-butyl group acts as a "permanent" shield that survives standard Solid Phase Peptide Synthesis (SPPS) cleavage conditions.

The Mechanism of Protection

The tert-butyl group provides protection via steric hindrance and electronic stabilization . Unlike the trityl (Trt) group, which is acid-labile, the tert-butyl–sulfur bond is robust against Trifluoroacetic Acid (TFA).

  • Standard Cys(Trt): Cleaved by 95% TFA. Result: Free thiol immediately upon resin cleavage.

  • Cys(tBu): Stable in 95% TFA. Result: Peptide is cleaved from resin, but this specific cysteine remains protected.

The Mechanism of Orthogonal Deprotection

This stability allows for Regioselective Disulfide Formation . A chemist can synthesize a peptide with two sets of cysteines: one pair protected by Trt (acid-labile) and one pair by tBu (acid-stable).

  • Step 1: Cleave resin with TFA.[1] Cys(Trt) becomes free –SH. Cys(tBu) remains –S-tBu.

  • Step 2: Oxidize free –SH to form the first disulfide bridge.

  • Step 3 (The Action): Activate Cys(tBu) using a "hard" electrophile or reducing metal to remove the tBu group and form the second bridge.

Deprotection Pathways:

  • Mercuric Acetate (Hg(OAc)₂): The Hg²⁺ ion coordinates with the sulfur, displacing the tBu carbocation. The resulting mercaptide is then treated with H₂S or thiols to liberate the free cysteine.

  • Npys Activation: Reaction with 2-nitropyridinesulfenyl chloride activates the sulfur for direct disulfide exchange.

ChemicalMOA Start Peptide-Resin (Contains Cys(Trt) & Cys(tBu)) TFA 95% TFA Cleavage Start->TFA Intermediate Free Peptide in Solution (Free -SH & Protected -S-tBu) TFA->Intermediate Removes Trt Leaves tBu Oxidation1 Oxidation (Air/DMSO) Intermediate->Oxidation1 Bridge1 Peptide with Bridge A (Cys-S-S-Cys & Cys-S-tBu) Oxidation1->Bridge1 Forms 1st Bridge HgOAc Hg(OAc)2 / pH 4.0 (Orthogonal Deprotection) Bridge1->HgOAc Final Fully Folded Peptide (Bridge A & Bridge B) HgOAc->Final Removes tBu Forms 2nd Bridge

Figure 1: The orthogonal protection strategy utilizing Cys(tBu) to force correct folding in multi-disulfide peptides.

Biological Mechanism of Action: Transport & Mimicry

When introduced into a biological system, S-tert-butyl-L-cysteine acts as a molecular mimic . It is structurally similar to Leucine and Isoleucine due to the hydrophobic bulk of the tert-butyl group.

Target: LAT1 (SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is responsible for transporting large neutral amino acids (LNAAs) across the Blood-Brain Barrier (BBB) and into rapidly dividing cancer cells.

  • Mechanism: S-tert-butyl-L-cysteine binds to the substrate pocket of LAT1 with high affinity. The tert-butyl moiety mimics the branched side chain of Leucine.

  • Action: It functions as a competitive substrate. It is actively transported into the cell in exchange for intracellular glutamine (an obligate exchanger mechanism).

Metabolic Fate

Unlike S-acetyl-cysteine (which is a prodrug that releases cysteine), the S-tert-butyl bond is metabolically stable in vivo.

  • No Cysteine Release: Mammalian enzymes do not efficiently dealkylate the tert-butyl group. Therefore, it does not boost glutathione levels.

  • Competitive Inhibition: By occupying LAT1, high concentrations of S-tert-butyl-L-cysteine can theoretically inhibit the uptake of essential amino acids (Leucine, Methionine) or therapeutic LAT1 substrates (like L-DOPA).

BiologicalMOA cluster_mechanism Transport Mechanism Blood Blood Plasma (High Conc. S-tBu-Cys) LAT1 LAT1 Transporter (SLC7A5) Blood->LAT1 Substrate Binding (Mimics Leucine) BBB Blood-Brain Barrier (Endothelial Cell Membrane) LAT1->Blood Efflux of Glutamine Brain Brain / Tumor Cell Cytosol LAT1->Brain Influx of S-tBu-Cys Glutamine Intracellular Glutamine Glutamine->LAT1 Obligate Exchange

Figure 2: The LAT1-mediated transport mechanism.[2][3][4][5] S-tert-butyl-L-cysteine utilizes the Leucine transport pathway to cross biological membranes.

Experimental Protocols

Protocol A: Orthogonal Deprotection (Peptide Synthesis)

Purpose: To selectively remove the tBu group after forming an initial disulfide bond.

  • Dissolution: Dissolve the mono-cyclic peptide (containing Cys(tBu)) in Trifluoroacetic Acid (TFA) / Anisole (10:1 v/v).

  • Activation: Add 10 equivalents of Mercuric Acetate (Hg(OAc)₂) .

  • Reaction: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow.

  • Precipitation: Precipitate the peptide-mercury complex with cold diethyl ether. Centrifuge and dry.

  • Liberation: Redissolve the solid in 10% acetic acid. Add excess 2-Mercaptoethanol or pass H₂S gas through the solution for 15 minutes. This precipitates black HgS (Mercury Sulfide).

  • Purification: Filter off the HgS. The filtrate contains the peptide with free thiols, ready for the second oxidation step (e.g., with Iodine or air).

Protocol B: LAT1 Competitive Inhibition Assay

Purpose: To determine if a new drug candidate utilizes the LAT1 transporter by using S-tBu-Cys as a competitor.

  • Cell Line: Use CHO cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer: [¹⁴C]-L-Leucine (a known high-affinity substrate).

  • Control: Measure uptake of [¹⁴C]-L-Leucine in the absence of inhibitor.

  • Experimental: Add [¹⁴C]-L-Leucine + varying concentrations (1 µM – 1 mM) of S-tert-butyl-L-cysteine .

  • Readout: Lyse cells and measure radioactivity via scintillation counting.

  • Analysis: A reduction in Leucine uptake confirms competition for the LAT1 pocket. S-tert-butyl-L-cysteine typically shows a Ki in the low micromolar range.

Summary of Key Data

FeatureSpecificationCausality/Reasoning
Acid Stability Stable in 95% TFASteric bulk of t-butyl prevents protonation/cleavage of the S-C bond.
Cleavage Reagent Hg(OAc)₂, HF, or DTNPRequires "hard" Lewis acids or specific redox conditions to break the stable sulfide.
Transport Target LAT1 (SLC7A5)Hydrophobic t-butyl group mimics the isobutyl side chain of Leucine.
Metabolic Stability HighResistance to enzymatic S-dealkylation prevents cysteine release in vivo.
Solubility High (as HCl salt)The hydrochloride salt ensures water solubility for biological assays.

References

  • Chemical Biology of Cysteine Protection

    • Postma, T. M., & Albericio, F. (2014). "Orthogonal Cysteine Protection: The Role of S-tert-butyl."[6] Journal of Peptide Science.

  • LAT1 Transport Mechanisms

    • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

  • Peptide Synthesis Strategies

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7][8] Chemical Reviews.

  • Metabolic Stability of S-Alkyl Cysteines

    • Cooper, A. J. L. (1983). "Biochemistry of Sulfur-Containing Amino Acids." Annual Review of Biochemistry.

Sources

Methodological & Application

Topic: Fmoc-Cys(StBu)-OH Coupling Methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic incorporation of N-α-Fmoc-S-tert-butylthio-L-cysteine (Fmoc-Cys(StBu)-OH) in solid-phase peptide synthesis (SPPS). The tert-butylthio (StBu) protecting group offers a robust and orthogonal strategy for managing cysteine residues, enabling the synthesis of complex peptides destined for specific disulfide bond architectures. This document details the underlying chemical principles, compares common coupling methodologies, provides step-by-step protocols for efficient incorporation and subsequent deprotection, and offers field-proven insights to mitigate common side reactions and optimize synthetic outcomes.

Introduction: The Strategic Role of Cysteine and the StBu Protecting Group

Cysteine's unique sulfhydryl side chain is fundamental to the structure and function of a vast number of peptides and proteins, primarily through the formation of stabilizing disulfide bonds. However, this same reactivity presents a significant challenge during chemical synthesis. The nucleophilic thiol group is susceptible to oxidation, alkylation, and other unwanted side reactions if left unprotected.[1][2]

The selection of an appropriate thiol protecting group is therefore a critical decision in the design of any peptide synthesis strategy. An ideal group must be stable throughout the iterative cycles of N-α-Fmoc deprotection (typically with piperidine) and remain intact during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[2][3]

Fmoc-Cys(StBu)-OH is a favored building block that meets these criteria perfectly.[4][5] The S-tert-butylthio (StBu) group is a disulfide-based protection that exhibits exceptional stability towards both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.[4][6] This orthogonality ensures the cysteine thiol remains masked until a specific, targeted deprotection step is performed post-synthesis, making it an invaluable tool for strategies requiring controlled, sequential disulfide bond formation.[5]

The Chemistry of the S-tert-butylthio (StBu) Group

The StBu group is fundamentally different from acid-labile groups like Trityl (Trt) or groups removed by oxidation like Acetamidomethyl (Acm). It is a symmetrical disulfide where one sulfur atom is part of the cysteine side chain and the other is attached to a tert-butyl group. Its stability profile is its primary advantage:

  • Base Stability: Unaffected by repeated treatments with 20-40% piperidine in DMF used for Fmoc group removal.[4]

  • Acid Stability: Completely stable to standard TFA cleavage cocktails, provided that thiol-based scavengers (e.g., dithiothreitol, EDT) are avoided, as they can prematurely reduce the disulfide bond.

  • Orthogonal Deprotection: The StBu group is selectively removed under mild reductive conditions, typically using excess thiols or phosphines.[7] This allows the fully synthesized and purified peptide to be deprotected in solution, paving the way for controlled oxidation to form the desired disulfide bridge.[6]

This strategic workflow is visualized below.

G cluster_SPPS Solid-Phase Synthesis (SPPS) cluster_PostSPPS Post-Synthesis Workflow A Resin-Bound Peptide (Free N-Terminus) B Fmoc-Cys(StBu)-OH Coupling A->B C Chain Elongation (Repeat Cycles) B->C D TFA Cleavage Peptide-Cys(StBu) C->D Completed Linear Sequence E HPLC Purification D->E F Reductive Deprotection (e.g., DTT, TCEP) E->F G Oxidation / Disulfide Bond Formation F->G H Final Peptide-Cys-S-S-Cys G->H G AA Fmoc-Cys(StBu)-OH (Carboxyl Group) ActivatedEster Highly Reactive Activated Ester AA->ActivatedEster Activation Reagent Coupling Reagent (e.g., HBTU, DIC/Oxyma) Reagent->ActivatedEster Activation Base Base (if required) (e.g., DIPEA) Base->ActivatedEster Activation CoupledPeptide New Peptide Bond Formed Resin-Peptide-Cys(StBu) ActivatedEster->CoupledPeptide Acylation Peptide Resin-Bound Peptide (Free NH2 Terminus) Peptide->CoupledPeptide Acylation

Figure 2: General mechanism of amino acid activation and coupling in SPPS.

Comparative Analysis of Coupling Methods

The choice between carbodiimide and uronium salt methods depends on a careful balance of sequence difficulty and the acceptable level of racemization.

ParameterDIC / Oxyma MethodHBTU / HATU Method
Primary Use Case Standard incorporation of Fmoc-Cys(StBu)-OH, especially at the C-terminus or in racemization-sensitive positions.Difficult couplings involving sterically hindered adjacent residues or aggregation-prone sequences. [8][9]
Coupling Efficiency Good to excellent. May require longer reaction times or double coupling for difficult sequences.Excellent. Generally faster and more effective for hindered couplings. [8]
Racemization Risk Low. The absence of a strong tertiary base during activation significantly reduces the risk of epimerization. High. The combination of a potent activating agent and a strong base like DIPEA significantly increases racemization risk. [10]
Key Consideration Ensure complete removal of piperidine from the prior deprotection step, as residual base can still promote side reactions.Minimize pre-activation time to 1-2 minutes. Consider using a weaker base like collidine to mitigate racemization.

Post-Synthesis Deprotection of the StBu Group

After the peptide has been synthesized, cleaved from the resin (using a TFA cocktail without thiol scavengers), and purified by HPLC, the StBu group can be removed to liberate the free sulfhydryl group.

Protocol: Reductive Cleavage of StBu Group

Materials:

  • Lyophilized, purified Peptide-Cys(StBu)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Aqueous buffer (e.g., Ammonium bicarbonate, pH 8) or a solvent mixture like aqueous acetonitrile.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified peptide in the chosen buffer to a concentration of approximately 1 mg/mL.

  • Reductant Addition: Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP) to the peptide solution. TCEP is often preferred as it is odorless and effective over a wider pH range.

  • Reaction: Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by HPLC-MS to confirm the disappearance of the starting material and the appearance of the free thiol peptide.

  • Purification: Once the reaction is complete, the deprotected peptide can be isolated from the excess reducing agent by another round of RP-HPLC.

  • Disulfide Formation: The purified, deprotected peptide is now ready for oxidation to form the desired intramolecular or intermolecular disulfide bond, typically via air oxidation in a dilute, slightly basic buffer.

Troubleshooting and Best Practices

  • Incomplete Coupling: If a Kaiser test remains positive, always opt for a second coupling (double coupling) rather than extending the initial reaction time excessively, especially when using uronium salts. [8]* Solvent Choice: For sequences prone to aggregation, NMP is often a superior solvent to DMF due to its enhanced solvating properties. [8]* Cleavage Cocktail: When cleaving the final peptide from the resin, use a standard cocktail such as TFA/TIS/H₂O (95:2.5:2.5). Crucially, do not use thiol scavengers like EDT , as they will prematurely cleave the StBu group. * S-Alkylation: S-alkylation of cysteine by carbocations generated from the resin linker (e.g., Wang) during TFA cleavage is a known side reaction. [11][12]The stability of the StBu group to TFA helps protect against this, but efficient scavenging with TIS is still essential.

Conclusion

Fmoc-Cys(StBu)-OH is a robust and highly strategic tool for modern peptide synthesis. Its orthogonal protecting group provides the stability needed to withstand the rigors of SPPS and acidic cleavage, while allowing for specific, controlled deprotection to facilitate precise disulfide bond formation. For routine incorporation, low-racemization carbodiimide-based methods (DIC/Oxyma) are strongly recommended. In cases of severe steric hindrance, uronium salts may be employed, but with careful attention paid to minimizing activation times to preserve chiral purity. By following the optimized protocols and best practices outlined in this guide, researchers can confidently and successfully incorporate Fmoc-Cys(StBu)-OH into complex and challenging peptide targets.

References

  • Mutt, V. et al. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC. [Link]

  • Stathopoulos, P. et al. Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chakraborty, A. et al. Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters. [Link]

  • University of KwaZulu-Natal. Solid Phase Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. [Link]

  • Stathopoulos, P. et al. Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

  • Biotage. Optimizing the removal of an STmp protecting group. [Link]

  • Semantic Scholar. Side reactions in the SPPS of Cys-containing peptides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Cys(StBu)-OH in Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Abdel-Moty, S. G. et al. Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. [Link]

  • Stathopoulos, P. et al. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Anaspec. Fmoc-Cys(StBu)-OH. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Aapptec Peptides. Fmoc-Cys(StBu)-OH [73724-43-3]. [Link]

  • Sakakibara, M. et al. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • El-Faham, A. et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

  • ResearchGate. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]

Sources

Application Note: Strategies for the Synthesis of Peptides Containing Hindered Cysteine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cysteine (Cys) is a uniquely versatile amino acid, pivotal to the structure and function of numerous peptides and proteins. Its thiol side-chain enables the formation of disulfide bridges, crucial for stabilizing tertiary and quaternary structures, and serves as a key site for bioconjugation. However, the synthesis of peptides containing cysteine, particularly when it is sterically hindered, presents significant challenges that can compromise yield, purity, and stereochemical integrity.[1][2][3] Steric hindrance can arise from bulky side-chain protecting groups on the cysteine itself or from adjacent bulky amino acid residues in the peptide sequence. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on understanding and overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of sequences containing hindered cysteine residues.

Core Challenges in Synthesizing Hindered Cysteine Peptides

The successful incorporation of hindered cysteine residues requires a nuanced understanding of the primary obstacles encountered during SPPS.

Incomplete Coupling Reactions

Steric hindrance is the most immediate challenge, physically impeding the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide.[4][5] This leads to slow reaction kinetics and incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide.[6] Standard coupling reagents and protocols may prove insufficient to drive these reactions to completion.[5][7]

Racemization

Cysteine is highly susceptible to racemization at its α-carbon, especially during the activation step in the presence of a base.[8][9] The α-proton of cysteine is relatively acidic and can be abstracted, leading to enolization and subsequent loss of stereochemical integrity.[9] This issue is exacerbated when cysteine is the C-terminal residue or when potent coupling reagents and strong bases are used to overcome steric hindrance.[8][10][11] The choice of the thiol protecting group significantly influences the rate of racemization.[9][12]

Side Reactions

The nucleophilic nature of the cysteine thiol group, even when protected, can lead to undesirable side reactions. For C-terminal cysteine residues, a common side reaction is the formation of 3-(1-piperidinyl)alanine.[8][11] This occurs via a base-catalyzed elimination of the protected thiol to form dehydroalanine, which then reacts with piperidine used for Fmoc deprotection.[8] Bulky protecting groups like the trityl (Trt) group can minimize but not always eliminate this side product.[8]

Strategies for Successful Synthesis

A multi-faceted approach, involving the careful selection of reagents, protecting groups, and reaction conditions, is essential for success.

Optimizing the Coupling Reaction

To overcome the kinetic barrier of steric hindrance, a combination of strategies is required.

  • Advanced Coupling Reagents: Standard carbodiimide reagents are often inadequate for coupling hindered residues.[5][7] Uronium/aminium salts like HATU , HCTU , and COMU are significantly more effective as they generate highly reactive intermediates.[7][13][14] COMU, an OxymaPure-based uronium salt, is particularly noteworthy for its high reactivity, improved safety profile, and excellent solubility.[13][14][15] For extremely challenging couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a powerful alternative.[7][14]

  • Reaction Conditions: Extending the coupling time (e.g., from 1 hour to 4 or even overnight) and performing a "double coupling" (repeating the coupling step with fresh reagents) can significantly improve yields.[6][7] Microwave-assisted SPPS (MA-SPPS) is another highly effective technique, using microwave energy to accelerate reaction rates and drive difficult couplings to completion.[4][7]

  • Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation, which can further impede coupling.[7] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[7]

G Coupling Coupling Reagent Reagent Coupling->Reagent Conditions Conditions Coupling->Conditions PreActivation PreActivation ProtectingGroup ProtectingGroup PreActivation->ProtectingGroup

Choice of Cysteine Protecting Groups

The selection of the thiol protecting group is a critical decision that impacts stability, racemization, and the final deprotection strategy.[1][2][16][17]

  • Trityl (Trt): This is the most common and cost-effective protecting group for routine synthesis.[10] Its bulkiness helps to suppress the formation of 3-(1-piperidinyl)alanine.[8] It is labile to standard TFA cleavage cocktails.[10]

  • Acid-Labile Alternatives for Racemization Suppression: Studies have shown that certain acid-labile protecting groups can significantly reduce cysteine racemization compared to Trt, even when using powerful uronium reagents.[9] The 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups are excellent choices for minimizing epimerization during challenging couplings.[9]

  • Orthogonal Protecting Groups: For syntheses requiring sequential disulfide bond formation, a strategy of "orthogonal" protection is necessary, where different Cys residues are protected with groups that can be removed under distinct conditions.[1] For example, the acid-labile Trt or Dpm group can be used alongside the Mmt group, which can be selectively removed on-resin using dilute (1-3%) TFA.[10]

Protecting GroupKey AdvantageTypical DeprotectionRacemization Risk
Trityl (Trt) Cost-effective, bulky, standard TFA-lability95% TFAModerate to High
Dpm Stable to dilute TFA, allows for orthogonality with Mmt95% TFAHigh
Mmt Orthogonal to Trt/Dpm, selectively removed on-resin1-3% TFA in DCMSequence Dependent
Acm Stable to TFA, orthogonal to most groupsMercury(II) or Silver(I) salts, IodineLow
Ddm / MBom Significantly reduces racemizationAcid-labile (TFA)Very Low
THP Reduces racemization, acid-labile95% TFALow
Table 1: Comparison of common cysteine thiol protecting groups.[9][10]
Strategies for C-Terminal Cysteine

The C-terminal position is particularly problematic, prone to both racemization and piperidinylalanine formation.[1][8][11]

  • Weak Bases: Using a weaker, more sterically hindered base than DIPEA, such as 2,4,6-collidine, during the coupling of the first amino acid to the C-terminal cysteine can suppress racemization.[18]

  • Alternative Anchoring: Instead of traditional ester linkages to the resin (e.g., Wang resin), which can promote side reactions, alternative "side-chain anchoring" strategies can be employed.[11] This involves attaching the cysteine to the resin via its thiol group using a specialized linker, which circumvents many of the problems associated with C-terminal esterification.[11]

  • Hydrazide Strategy: A robust method involves synthesizing the peptide as a C-terminal hydrazide. The peptide hydrazide can then be converted to a thioester in situ and subsequently hydrolyzed to the desired peptide acid, a process that avoids epimerization.[19]

// C-terminal Path Yes_C_Term [label="YES", color="#EA4335"]; Q1 -> Strategy_C_Term [label=Yes_C_Term]; Strategy_C_Term [label="Employ C-Terminal Strategy:\n- Use Collidine as base\n- Consider side-chain anchoring\n- Or use peptide hydrazide approach", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Internal/N-terminal Path No_C_Term [label="NO", color="#4285F4"]; Q1 -> Q2 [label=No_C_Term]; Q2 [label="High risk of racemization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Yes_Racemization [label="YES", color="#EA4335"]; Q2 -> Strategy_Racemization [label=Yes_Racemization]; Strategy_Racemization [label="Use Racemization-Suppressing PG:\n- Fmoc-Cys(Ddm)-OH\n- Fmoc-Cys(MBom)-OH", fillcolor="#EA4335", fontcolor="#FFFFFF"];

No_Racemization [label="NO", color="#4285F4"]; Q2 -> Strategy_Coupling [label=No_Racemation]; Strategy_Coupling [label="Optimize Coupling Protocol:\n- Reagent: COMU or HATU\n- Conditions: Double coupling, Microwave\n- Solvent: NMP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Strategy_C_Term -> Strategy_Coupling [style=dashed, label="Also optimize coupling"]; Strategy_Racemization -> Strategy_Coupling [style=dashed, label="Also optimize coupling"];

End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Strategy_Coupling -> End; } .enddot Diagram 2: Decision-making framework for selecting a synthesis strategy.

Experimental Protocols

Protocol 1: General Coupling of a Hindered Cysteine Residue using COMU

This protocol is designed for incorporating a sterically hindered cysteine residue (e.g., Fmoc-Cys(Trt)-OH) at an internal position of a peptide sequence on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., 167 mg Rink Amide, 0.6 mmol/g) in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 5 mL, 1 min then 10 min).

  • Wash: Wash the resin thoroughly with NMP (5 x 5 mL).

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 eq, 0.4 mmol, 234 mg) in 2 mL of NMP.

    • Add COMU (3.9 eq, 0.39 mmol, 167 mg).

    • Add DIPEA (8 eq, 0.8 mmol, 140 µL).

    • Vortex for 1-2 minutes. The solution will typically turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

    • Note: For extremely difficult couplings, extend this time to 4 hours or perform a second coupling.

  • Wash: Wash the resin with NMP (5 x 5 mL) to remove excess reagents.

  • Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/NMP) for 10 minutes to block any unreacted amines.

  • Wash: Wash the resin with NMP (3 x 5 mL) and DCM (3 x 5 mL) and proceed to the next cycle.

Protocol 2: Racemization Suppression for a C-Terminal Cysteine

This protocol describes the loading of the first amino acid onto a 2-chlorotrityl chloride resin, a method that minimizes racemization of the C-terminal residue.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin (0.1 mmol scale) in anhydrous DCM for 20 minutes.

  • Amino Acid Solution: In a separate vessel, dissolve Fmoc-Cys(Ddm)-OH (2 eq, 0.2 mmol) in 2 mL of anhydrous DCM.

  • Loading: Add the amino acid solution to the resin.

  • Base Addition: Add 2,4,6-collidine (4 eq, 0.4 mmol) to the resin slurry.

  • Reaction: Agitate the mixture gently at room temperature for 2 hours.

  • Capping: Add 0.5 mL of methanol to the resin and agitate for 30 minutes to cap any remaining reactive sites on the resin.

  • Wash: Wash the resin with DCM (3x), NMP (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum before proceeding with the synthesis of the rest of the peptide chain using the general protocol (Protocol 1).

Conclusion

The synthesis of peptides containing hindered cysteine residues is a complex but manageable task. Success hinges on anticipating the primary challenges of incomplete coupling and racemization and proactively addressing them. By employing advanced coupling reagents like COMU, selecting side-chain protecting groups such as Ddm to minimize racemization, optimizing reaction conditions with extended times or microwave energy, and utilizing specialized strategies for C-terminal residues, researchers can significantly improve the yield and purity of these challenging sequences. The protocols and strategies outlined in this note provide a robust framework for navigating the complexities of hindered cysteine peptide synthesis, enabling the successful creation of complex molecules for research and therapeutic development.

References

  • Payne, R. J., & Varki, A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • BenchChem. (2025). A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu. BenchChem.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Han, Y., et al. (2004). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. Journal of Peptide Research.
  • Payne, R. J. (2021). Cysteine protecting groups: applications in peptide and protein science. SciSpace.
  • ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group.
  • Bera, S., & Alewood, P. F. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec Blog.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Chen, W., et al. (2020).
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.
  • Pennington, M. W., et al. (2006). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research.
  • BenchChem. (2025).

Sources

using (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride in solution-phase synthesis

[1][2]

Executive Summary

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride (H-Cys(tBu)-OH[1][2]·HCl) is a robust cysteine derivative characterized by the bulky tert-butyl protection of the thiol moiety.[1][3] Unlike the acid-labile trityl (Trt) group, the S-tert-butyl group is acid-stable , surviving standard Boc and Fmoc removal conditions (including neat TFA).[1] This orthogonality makes it an indispensable building block for synthesizing peptides requiring regioselective disulfide bond formation or permanent thiol blocking.[2][3]

However, its utility in solution-phase synthesis is frequently complicated by its zwitterionic nature and the presence of the hydrochloride counterion, which dictates specific solubility and neutralization protocols.[3] This guide provides validated workflows for functionalizing and coupling this building block.

Chemical Profile & Solubility Logic

Understanding the physicochemical behavior of the HCl salt is the prerequisite for successful synthesis.[1][3]

PropertySpecificationImplications for Synthesis
Formula C₇H₁₅NO₂S[1][2] · HClRequires 1.0 eq.[2][3] base for neutralization before reaction.[2][3]
MW 213.73 g/mol Stoichiometry calculations must account for HCl.[1][2][3]
Thiol Stability High (Acid Stable)Does NOT deprotect with TFA.[1][2] Requires Hg(OAc)₂, AgOTf, or Nps-Cl for removal.[1][2][3]
Solubility Water, MeOH, DMSOInsoluble in DCM, THF, Et₂O as the salt/zwitterion.[3]
Hygroscopicity ModerateStore under inert atmosphere; dry before precise weighing.[1][2][3]
The Solubility Paradox

As a zwitterionic salt, H-Cys(tBu)-OH[1]·HCl is insoluble in the non-polar solvents (DCM, Toluene) typically used for anhydrous coupling.[3]

  • Strategy A (Biphasic): Use Schotten-Baumann conditions (Water/Dioxane) for N-protection.[1][2]

  • Strategy B (Esterification): Convert to H-Cys(tBu)-OMe first to solubilize in organic media.[1][2]

  • Strategy C (In-situ Neutralization): Solubilize in DMF/DMSO with organic base (DIPEA) for direct coupling.[1][2]

Core Application 1: N-Protection Protocols

The most common first step is installing an N-terminal protecting group (Fmoc or Boc) to convert the raw material into a coupling-ready acid component.[1][2]

Protocol A: Fmoc-Protection (Schotten-Baumann)

Target Product: Fmoc-Cys(tBu)-OH[1][2]

Rationale: Uses an aqueous-organic biphasic system to solubilize the amino acid salt while reacting with the hydrophobic Fmoc-OSu.[1][2]

Reagents:

  • H-Cys(tBu)-OH[1][2]·HCl (10 mmol, 2.14 g)[1][3]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (10 mmol, 3.37 g)[1][2]

  • Na₂CO₃ (Sodium Carbonate) (20 mmol, 2.12 g)[1][2]

  • Solvents: Water (30 mL), Acetone or Dioxane (30 mL)

Step-by-Step:

  • Dissolution: Dissolve Na₂CO₃ in water.[2][3] Add H-Cys(tBu)-OH·HCl. The solution will bubble slightly and become clear as the free amine is generated.[3]

  • Addition: Dissolve Fmoc-OSu in Acetone/Dioxane. Add this dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 85:10:5).[2]

  • Workup (Critical):

    • Evaporate the organic solvent (Acetone) under reduced pressure.[2][3][4]

    • Extract the aqueous phase with Et₂O (2x) to remove unreacted Fmoc-OSu.[1][2] Discard organic layer.[2][3]

    • Acidify the aqueous phase carefully to pH 2–3 using 1M HCl.[2][3] The product, Fmoc-Cys(tBu)-OH, will precipitate as a white solid or oil.[1]

  • Isolation: Extract the acidified aqueous phase with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate.

  • Yield: Typically 85–95%.[2][3]

Protocol B: Boc-Protection

Target Product: Boc-Cys(tBu)-OH[1][2]

Reagents:

  • H-Cys(tBu)-OH[1][2]·HCl (10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)[1][2]

  • Triethylamine (TEA) (22 mmol) or NaOH (20 mmol)[1][2]

  • Solvent: Water/t-Butanol (1:[1][2]1) or DCM (if using TEA/solubilizing agent).[1][2]

Key Difference: If using DCM, you must use 2.2 equivalents of TEA to solubilize the zwitterion as a triethylammonium salt.[3]

Core Application 2: Solution Phase Peptide Coupling

Using H-Cys(tBu)-OH[1][2]·HCl directly as the Amine Component in a coupling reaction.[2][3]

Challenge: The carboxylic acid is unprotected.[2][3] Coupling to the amine without protecting the C-terminus can lead to dimerization (anhydride formation).[1][3] Solution: It is highly recommended to protect the C-terminus (Methyl Ester) before coupling.[1][2] However, if direct coupling is required (e.g., to make a C-terminal free acid peptide), use the Silylation Method .[3]

Protocol: Silyl-Assisted Coupling (Solubilization in DCM)

This method temporarily protects the acid and solubilizes the salt in DCM.[1][3]

Reagents:

  • Carboxylic Acid Component (Activated, e.g., Fmoc-AA-OSu) (1.0 eq)[1]

  • H-Cys(tBu)-OH[1][2]·HCl (1.2 eq)

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq)[1][2]

  • Solvent: Dry DCM[1][3]

Workflow:

  • Suspend H-Cys(tBu)-OH[1][2]·HCl in dry DCM under Nitrogen.

  • Add BSA (3.0 eq).[2][3] Stir at RT for 30–60 mins.[2][3] The solid will dissolve as the carboxyl and amine are silylated, forming a soluble intermediate.[3]

  • Add the Activated Ester (Fmoc-AA-OSu).[1][2]

  • Stir for 2–4 hours.

  • Quench: Add MeOH or mild aqueous acid to hydrolyze the silyl esters/amines, yielding the coupled peptide acid.

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing the HCl salt.

GRawH-Cys(tBu)-OH HCl(Raw Material)DecisionTarget Application?Raw->DecisionN_ProtectN-Protection(Fmoc/Boc)Decision->N_ProtectNeed Acid BlockC_ProtectC-Protection(Methyl Ester)Decision->C_ProtectNeed Amine BlockDirectDirect Coupling(Silylation)Decision->DirectOne-Pot SynthesisProduct_AFmoc-Cys(tBu)-OH(Acid Component)N_Protect->Product_ASchotten-Baumann(aq. Na2CO3 / Dioxane)Product_BH-Cys(tBu)-OMe(Amine Component)C_Protect->Product_BSOCl2 / MeOH(Reflux)Product_CR-CO-Cys(tBu)-OH(Peptide Acid)Direct->Product_CBSA / DCM+ Activated Ester

Caption: Decision matrix for functionalizing S-tert-butyl-L-cysteine HCl based on synthetic requirements.

Deprotection of the S-tert-Butyl Group

The S-tBu group is orthogonal to standard acid/base conditions.[1][2] It will NOT be removed by TFA (used for Boc removal) or Piperidine (used for Fmoc removal).[1][2]

When to remove?

Typically at the very end of synthesis, or not at all (if studying S-alkylated variants).[1][3]

Validated Deprotection Cocktails[1][2][3]
  • Mercury(II) Acetate (Classic):

    • Treat peptide with Hg(OAc)₂ (10 eq) in TFA/Anisole for 3 hours.

    • Precipitate with ether.[2][3][5][6]

    • Dissolve precipitate in water and treat with excess H₂S or Mercaptoethanol to precipitate Mercury sulfide and free the thiol.[2][3]

    • Warning: Toxic heavy metals.[2]

  • Nps-Cl / Reduction (Metal-Free):

    • React S-tBu peptide with 2-Nitrophenylsulfenyl chloride (Nps-Cl) in AcOH.[1][2] This swaps S-tBu for S-Nps.[1][2]

    • Reduce S-Nps with Sodium Borohydride (NaBH₄) or Dithiothreitol (DTT) to yield free SH.[1][2]

  • Tetrafluoroboric Acid / Thioanisole (Modern):

    • HBF₄/PhSMe in TFA can cleave S-tBu at elevated temperatures, but side reactions are higher.[1][2][3]

Troubleshooting & Critical Parameters

Racemization Control

Cysteine derivatives are prone to racemization during activation (conversion to active ester) due to the high acidity of the alpha-proton adjacent to the sulfur.[1][3]

  • Prevention: When coupling Fmoc-Cys(tBu)-OH, use DIC/Oxyma or HATU/Collidine .[1][2] Avoid strong bases like TEA during the activation step.[2][3]

  • Check: Use chiral HPLC or Marfey's reagent analysis if stereochemical integrity is critical.

The "Odor" Factor

While tert-butyl thiol derivatives are less volatile than free thiols, they can still generate strong odors if the tBu group is cleaved or during workup.[1][3]

  • Mitigation: Keep all waste streams in a dedicated fume hood. Treat aqueous waste with bleach (hypochlorite) to oxidize trace thiols before disposal.[2]

References

  • Chemical Identity & Properties: PubChem.[2][3] L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride.[1][2] National Library of Medicine.[2][3] [1][2]

  • Orthogonal Protection Strategies: Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2][3] [1][2]

  • S-tBu Removal Protocols: Atherton, E., & Sheppard, R. C. (1989).[2][3] Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[2][3] (Standard reference for Hg(OAc)2 methods).

  • Handling Cysteine Racemization: Han, Y., & Albericio, F. (2021).[2][3] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[2][3][7] [1][2]

  • Safety Data: Sigma-Aldrich.[1][2] Safety Data Sheet: S-tert-Butyl-L-cysteine hydrochloride. [1][2]

Application Notes and Protocols for the Large-Scale Synthesis of Peptides with (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Peptides Containing S-tert-butylthio-Cysteine

The incorporation of cysteine residues into therapeutic peptides is fundamental for establishing structural constraints through disulfide bonds, which are critical for biological activity and stability. The choice of the thiol protecting group for cysteine is a pivotal decision in the strategic design of a peptide synthesis campaign, particularly at a large scale where efficiency, purity, and cost-effectiveness are paramount. (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, the hydrochloride salt of S-tert-butylthio-cysteine (Cys(StBu)), is a widely utilized building block in Fmoc-based solid-phase peptide synthesis (SPPS).

The S-tert-butylthio (StBu) group offers the distinct advantage of being stable to the acidic conditions typically used for the final cleavage of the peptide from the resin, providing an orthogonal protection strategy.[1] This stability allows for the isolation and purification of the fully protected peptide, followed by selective deprotection of the StBu group to facilitate controlled disulfide bond formation.[2] However, the successful implementation of Cys(StBu) in large-scale synthesis requires a thorough understanding of its chemical behavior, including potential side reactions and the specific conditions required for its efficient removal.

This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of peptides containing (S)-2-Amino-3-(tert-butylthio)propanoic acid. We will delve into the critical aspects of Fmoc-SPPS, from resin selection and coupling strategies to cleavage and purification, with a focus on addressing the unique challenges and opportunities presented by the Cys(StBu) residue.

I. Strategic Considerations for Incorporating Fmoc-Cys(StBu)-OH in Large-Scale SPPS

The decision to use Fmoc-Cys(StBu)-OH in a large-scale synthesis campaign should be based on a careful evaluation of its properties in the context of the target peptide's sequence and desired final form.

A. The Orthogonality and Stability of the S-tert-butylthio Group

The primary advantage of the StBu group is its stability towards the trifluoroacetic acid (TFA)-based cocktails used for the cleavage of peptides from most acid-labile resins and the simultaneous removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][3] This orthogonality is a cornerstone of its utility, enabling several strategic options:

  • Post-cleavage, solution-phase disulfide bond formation: The crude peptide can be cleaved from the resin with the StBu group intact, purified, and then subjected to reduction and oxidation in solution to form the desired disulfide bridges. This approach is often preferred for complex peptides with multiple disulfide bonds.

  • On-resin disulfide bond formation: The StBu group can be selectively removed on the solid support using reducing agents, followed by on-resin oxidation to form a disulfide bridge before cleavage.[3]

B. Challenges and Mitigation Strategies

While the StBu group offers significant advantages, its use is not without challenges, particularly in a large-scale setting.

  • Racemization during Coupling: Cysteine derivatives are known to be susceptible to racemization during activation and coupling, especially with base-mediated methods like those using HBTU/DIPEA. While some studies suggest that StBu-protected cysteine may be less prone to racemization than other derivatives like Trt-protected cysteine, careful selection of coupling reagents and conditions is crucial to maintain chiral purity.[4] The use of carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure is often recommended to minimize racemization.[5]

  • Sluggish Deprotection: The removal of the StBu group can be slow and sequence-dependent, often requiring harsh reducing conditions or prolonged reaction times.[3][6] This can be a significant bottleneck in a large-scale manufacturing process. Optimization of the deprotection conditions, including the choice of reducing agent, concentration, temperature, and reaction time, is critical.

  • Side Reactions at C-terminal Cysteine: When Cys(StBu) is the C-terminal residue, it can be prone to side reactions such as β-elimination to form dehydroalanine, which can then react with piperidine to form a piperidinyl-alanine adduct.[7][8] The use of sterically hindered resins like 2-chlorotrityl chloride resin is recommended to minimize this side reaction.[3]

II. Large-Scale Solid-Phase Synthesis Workflow

The following sections provide a detailed workflow for the large-scale synthesis of a peptide containing Cys(StBu), from resin preparation to the final purified product.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_deprotection Cleavage & Deprotection cluster_purification_analysis Purification & Analysis Resin_Selection Resin Selection (e.g., 2-Cl-Trt-Cl) Swelling Resin Swelling (e.g., in DMF) Resin_Selection->Swelling First_AA_Loading First Amino Acid Loading (Fmoc-AA-OH) Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection Washing_Post_Deprot Washing (DMF) Fmoc_Deprotection->Washing_Post_Deprot Repeat n-1 times Coupling Amino Acid Coupling (Fmoc-Cys(StBu)-OH + DIC/Oxyma) Washing_Post_Deprot->Coupling Repeat n-1 times Washing_Post_Coupling Washing (DMF) Coupling->Washing_Post_Coupling Repeat n-1 times Washing_Post_Coupling->Fmoc_Deprotection Repeat n-1 times Final_Fmoc_Removal Final Fmoc Removal Washing_Post_Coupling->Final_Fmoc_Removal Resin_Washing_Drying Resin Washing & Drying Final_Fmoc_Removal->Resin_Washing_Drying Cleavage Cleavage from Resin (TFA Cocktail) Resin_Washing_Drying->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Crude_Purification Crude Peptide Purification (RP-HPLC) Precipitation->Crude_Purification StBu_Deprotection StBu Deprotection (Solution Phase) Crude_Purification->StBu_Deprotection Final_Purification Final Purification (RP-HPLC) StBu_Deprotection->Final_Purification Analysis Analysis (LC-MS, Amino Acid Analysis) Final_Purification->Analysis Synthesis_Cycle start Start Cycle (Peptide-Resin) deprotection Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min) start->deprotection wash1 DMF Wash (5-7 times) deprotection->wash1 coupling Amino Acid Coupling Fmoc-Cys(StBu)-OH (1.5-3.0 eq.) DIC (1.5-3.0 eq.), OxymaPure (1.5-3.0 eq.) in DMF wash1->coupling wash2 DMF Wash (3-5 times) coupling->wash2 end End Cycle (Peptide+1-Resin) wash2->end

Figure 2: A single iterative cycle in Fmoc-SPPS.

Protocol 2: Fmoc Deprotection and Coupling of Fmoc-Cys(StBu)-OH

  • Fmoc Deprotection: Treat the peptide-resin with a 20% (v/v) solution of piperidine in DMF (10 L/kg resin) for 10 minutes with agitation. Drain and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 L/kg resin) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(StBu)-OH (1.5-3.0 eq. relative to resin loading) and OxymaPure (1.5-3.0 eq.) in DMF (5 L/kg resin).

    • Add N,N'-diisopropylcarbodiimide (DIC, 1.5-3.0 eq.) to the amino acid solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3-5 x 10 L/kg resin).

ParameterRecommendation for Large ScaleRationale
Amino Acid Equivalents 1.5 - 3.0 eq.Balances reaction efficiency with cost-effectiveness. Higher equivalents may be needed for difficult couplings.
Coupling Reagents DIC/OxymaPureMinimizes racemization of cysteine compared to uronium/phosphonium-based reagents. [5]
Solvent Volume 10-15 L/kg of resinEnsures adequate swelling of the resin and efficient mass transfer.
Reaction Monitoring Kaiser test (qualitative), HPLC of cleaved mini-sample (quantitative)Essential for ensuring complete coupling at each step to maximize final purity and yield.
C. Cleavage from the Resin and Global Deprotection

The final step of the solid-phase synthesis is the cleavage of the peptide from the resin support.

Protocol 3: Cleavage of the Peptide from the Resin

  • Final Fmoc Deprotection: If the N-terminus is to be free, perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 10 L/kg), followed by DCM (3 x 10 L/kg), and dry thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). Note: Do not use thiol-based scavengers like ethanedithiol (EDT) if the StBu group is to remain intact. [3]4. Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10-20 L/kg resin) and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a stirred, cold solution of diethyl ether or methyl tert-butyl ether (10-fold volume excess).

  • Collection and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold ether (3-5 times) to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

III. Deprotection of the S-tert-butylthio Group

The removal of the StBu group is a critical step and requires careful optimization.

A. On-Resin Deprotection

Protocol 4: On-Resin Removal of the StBu Group

  • Resin Preparation: After the final coupling step, wash the peptide-resin with DMF (5 x 10 L/kg).

  • Deprotection Solution: Prepare a solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF. [3]3. Deprotection Reaction: Treat the peptide-resin with the deprotection solution (10 L/kg) for 30-60 minutes at room temperature with agitation. Repeat the treatment 2-3 times.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 L/kg) and DCM (3 x 10 L/kg) before proceeding to cleavage.

B. Solution-Phase Deprotection

Protocol 5: Solution-Phase Removal of the StBu Group

  • Peptide Dissolution: Dissolve the purified, StBu-protected peptide in a suitable solvent system, such as aqueous acetonitrile or a buffered solution (e.g., 0.1 M Tris-HCl, pH 8).

  • Reducing Agent: Add a reducing agent such as dithiothreitol (DTT, 10-20 eq.) or tris(2-carboxyethyl)phosphine (TCEP, 5-10 eq.).

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by RP-HPLC.

  • Purification: Once the deprotection is complete, purify the deprotected peptide by RP-HPLC.

IV. Purification and Analysis

Large-scale purification of peptides is typically performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

General Purification Strategy:

  • Crude Peptide Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as aqueous acetic acid or acetonitrile.

  • Preparative RP-HPLC: Purify the peptide on a C18 column using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final peptide as a fluffy white powder.

Analysis MethodPurposeTypical Acceptance Criteria
Analytical RP-HPLC Purity assessment>98% for clinical applications [8]
Mass Spectrometry (MS) Identity confirmation (molecular weight)Observed mass within ±0.5 Da of the calculated mass
Amino Acid Analysis (AAA) Quantitation and amino acid compositionComposition within ±10% of theoretical values

V. Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
Low coupling efficiency of Cys(StBu) Steric hindrance, peptide aggregationUse a higher excess of amino acid and coupling reagents (up to 3 eq.); increase coupling time; use a more potent coupling reagent like HATU/HOAt, but be mindful of potential racemization.
Incomplete StBu deprotection Insufficient reducing agent, steric hindrance around the cysteine residueIncrease the excess of reducing agent and/or reaction time; consider using a stronger reducing agent like TCEP; optimize the pH of the reaction.
Presence of +88 Da adduct in MS tert-butylation of the free thiol after StBu removalEnsure complete removal of cleavage scavengers before deprotection; perform deprotection under an inert atmosphere.
Significant racemization Use of strong base in couplingEmploy DIC/OxymaPure for coupling Cys(StBu); avoid prolonged pre-activation times. [5]

Conclusion

The large-scale synthesis of peptides containing (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride presents a viable and strategic approach for the production of complex peptides requiring controlled disulfide bond formation. The orthogonality of the StBu group is a significant advantage, allowing for flexible synthesis and purification strategies. However, success at a large scale hinges on a thorough understanding and optimization of key process parameters, including the choice of coupling reagents to minimize racemization, and the conditions for the efficient removal of the StBu group. The protocols and considerations outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to navigate the challenges and harness the benefits of incorporating Cys(StBu) into their large-scale peptide synthesis campaigns.

References

  • Inno Pharmchem. "Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice." Inno Pharmchem. [Link]

  • Inno Pharmchem. "The Crucial Role of Fmoc-Cys(StBu)-OH in Peptide Synthesis." Inno Pharmchem. [Link]

  • Biotage. "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage. [Link]

  • Albericio, F., et al. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Digital CSIC. [Link]

  • Góngora-Benítez, M., et al. "A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide." PMC. [Link]

  • AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]

  • Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS." Gyros Protein Technologies Blog. [Link]

  • El-Faham, A., & Albericio, F. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." PMC. [Link]

  • Góngora-Benítez, M., et al. "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide." ResearchGate. [Link]

  • Google Patents. "Method for synthesizing linaclotide.
  • Jad, Y. E., et al. "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis." ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low coupling efficiency of S-tert-butyl cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically focusing on the low coupling efficiency of Fmoc-Cys(tBu)-OH (S-tert-butyl cysteine).

As a Senior Application Scientist, I understand that the successful synthesis of complex peptides is paramount to your research. The bulky tert-butyl (tBu) protecting group on the cysteine thiol, while crucial for preventing side reactions, presents a significant steric barrier that can impede amide bond formation. This guide provides in-depth, field-proven insights and actionable protocols to overcome these challenges, ensuring high-yield and high-purity synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency with Fmoc-Cys(tBu)-OH?

A1: The principal cause is steric hindrance. The large, three-dimensional structure of the tert-butyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide chain. This slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences.[1][2]

Q2: My Kaiser test is positive (blue beads) after a standard coupling cycle with Fmoc-Cys(tBu)-OH. What is the most straightforward first step to address this?

A2: The most common and effective initial strategy is to perform a "double coupling."[2] This involves repeating the coupling step with a fresh solution of activated Fmoc-Cys(tBu)-OH to drive the reaction to completion.[2]

Q3: Which coupling reagents are recommended for a sterically hindered residue like S-tert-butyl cysteine?

A3: Standard carbodiimide reagents like DIC may be insufficient. More potent in situ activating reagents are highly recommended. Aminium/uronium salts such as HATU , HCTU , and COMU , or phosphonium salts like PyAOP and PyBOP , are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[2][3] HATU and COMU are often considered superior choices for difficult couplings.[2][3]

Q4: Can I simply extend the coupling time instead of using a stronger reagent?

A4: Yes, extending the reaction time (e.g., from 1 hour to 2-4 hours, or even overnight) can improve the yield for sterically hindered couplings.[1][2] However, for very difficult sequences, this may not be sufficient on its own and can increase the risk of side reactions like racemization, especially with cysteine derivatives.[4] A combination of a stronger reagent and optimized reaction time is often the best approach.

Q5: How does solvent choice impact the coupling efficiency of Fmoc-Cys(tBu)-OH?

A5: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling.[5][6] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[7] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can improve coupling yields.[5][6]

Q6: I've heard about S-alkylation of cysteine during the final cleavage step. Is this a concern with the S-tert-butyl group?

A6: This is a significant concern. During the final TFA cleavage, the acid-labile protecting groups from other residues (e.g., Ser(tBu), Thr(tBu)) are removed, generating tert-butyl cations. These reactive cations can then alkylate the free thiol of the deprotected cysteine, resulting in an S-tert-butylated side product with an additional mass of +56 Da.[8][9][10] This side reaction is particularly pronounced when the cysteine is at the C-terminus.[8] The use of an optimized scavenger cocktail is essential to mitigate this.[8][9]

In-Depth Troubleshooting Guide

Issue 1: Persistent Incomplete Coupling

If double coupling with a standard reagent fails, a more robust strategy is required. This involves optimizing the coupling chemistry and reaction conditions.

Causality: The activation energy for the amide bond formation is too high due to steric hindrance. To overcome this, we must increase the reactivity of the activated amino acid and improve the accessibility of the reaction site.

Solutions:

  • Upgrade the Coupling Reagent: Switch to a more powerful activating reagent. HATU is an excellent choice as it forms a highly reactive OAt-ester intermediate.[2][11] COMU offers comparable or even superior performance with an improved safety profile.[3]

  • Optimize the Solvent: Replace DMF with NMP to enhance resin swelling and peptide chain solvation.[5] For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Increase Reaction Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier. However, this must be done with caution as it can increase the risk of racemization, a known issue with cysteine derivatives.[4][12] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently.[13]

Issue 2: Racemization of the Cysteine Residue

Cysteine derivatives are particularly susceptible to racemization (conversion from the L- to the D-enantiomer) during the base-mediated activation step of coupling.[4][12]

Causality: The α-proton of the activated cysteine is acidic and can be abstracted by the base (e.g., DIPEA, NMM) used in the coupling reaction, leading to a loss of stereochemical integrity. Pre-activation steps and high temperatures can exacerbate this issue.[4][14]

Solutions:

  • Avoid Pre-activation: For cysteine couplings, it is often recommended to avoid a pre-activation step. Mix the amino acid, coupling reagent, and base together and add them immediately to the resin.[4]

  • Use a Weaker, Sterically Hindered Base: Replace DIPEA or NMM with a weaker base like 2,4,6-trimethylpyridine (collidine) .[4][15] This has been shown to substantially reduce racemization levels.[4]

  • Use Carbodiimide/Additive Activation: Coupling with DIPCDI in the presence of an additive like HOBt or OxymaPure is performed under more acidic/neutral conditions and can significantly suppress racemization.[14]

Issue 3: Formation of S-tert-butylated Cysteine Side Product During Cleavage

During the final TFA cleavage, tert-butyl cations generated from other protecting groups can re-attach to the newly deprotected cysteine thiol.[8][10]

Causality: The tert-butyl cation is a reactive electrophile, and the cysteine thiol is a potent nucleophile. Scavengers are required to trap these cations before they can react with the peptide.

Solutions:

  • Optimize the Scavenger Cocktail: Standard cocktails may be insufficient. A more robust mixture is necessary to effectively capture the tert-butyl cations.

  • Two-Step Cleavage Protocol: For peptides with multiple tBu-protected residues, a two-step cleavage can be highly effective. This involves an initial treatment with a lower concentration of TFA to gently remove some protecting groups, followed by a higher concentration of TFA.[8][9]

Data Presentation

The choice of coupling reagent and cleavage cocktail has a quantifiable impact on the success of your synthesis.

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityNotes
DIC/DCC-LowOften inefficient for hindered couplings.[2]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[2]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters.[2]
COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive).[3]

Table 2: Recommended Cleavage Cocktails to Minimize S-tert-butylation

Cleavage Cocktail CompositionEfficacyKey Function of Scavengers
95% TFA, 2.5% Water, 2.5% TISStandardTIS is a scavenger for tert-butyl cations, but can be insufficient when many tBu groups are present.[8]
Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)HighA powerful cocktail with multiple scavengers to protect sensitive residues like Cys, Met, and Trp.[16]
TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) Very High A specialized cocktail shown to be highly effective at reducing S-tert-butylation.[8][9]

Experimental Protocols

Protocol 1: Optimized Double Coupling of Fmoc-Cys(tBu)-OH using HATU

This protocol is designed to maximize the coupling efficiency for S-tert-butyl cysteine.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(tBu)-OH (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads.[1]

    • Interpretation: Blue beads indicate incomplete coupling. Yellow/colorless beads indicate complete coupling.[1]

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat step 2 with a fresh solution of activated amino acid.

    • Agitate the reaction for another 1-2 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This advanced protocol is for cases where even potent uronium/phosphonium reagents fail. Acyl fluorides are small, highly reactive intermediates that can overcome severe steric hindrance.[17]

  • Acyl Fluoride Formation:

    • In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Cys(tBu)-OH) (1 equivalent).

    • Add a fluorinating agent, such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate), and a suitable non-nucleophilic base.[2][17]

    • Stir the mixture at room temperature to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Protocol 3: Optimized TFA Cleavage to Prevent S-tert-butylation

This protocol uses an optimized scavenger cocktail and a two-step procedure to minimize the formation of S-tert-butylated cysteine side products.[8][9]

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under a stream of nitrogen.

  • Step 1 - Initial Cleavage:

    • Prepare a cleavage cocktail of: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v) .

    • Add the cocktail to the resin and agitate gently for 30 minutes at room temperature.

  • Step 2 - Final Cleavage:

    • Add additional TFA to the reaction mixture to bring the final TFA concentration up to approximately 80%.

    • Continue to agitate the mixture for an additional 1.5 - 2 hours.

  • Peptide Precipitation and Work-up:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Pellet the peptide via centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Visualizations

Workflow for Troubleshooting Low Coupling Efficiency

G start Incomplete Coupling Detected (Positive Kaiser Test) double_coupling Perform Double Coupling with Standard Reagent start->double_coupling check1 Kaiser Test Still Positive? double_coupling->check1 upgrade_reagent Upgrade Coupling Reagent (e.g., HATU, COMU) check1->upgrade_reagent Yes success Coupling Successful Proceed to Next Cycle check1->success No optimize_solvent Optimize Solvent (e.g., NMP) upgrade_reagent->optimize_solvent increase_temp Increase Temperature (Conventional or Microwave) optimize_solvent->increase_temp check2 Coupling Complete? increase_temp->check2 acyl_fluoride Consider Acyl Fluoride Activation Protocol check2->acyl_fluoride No check2->success Yes

Caption: A logical workflow for addressing incomplete coupling of S-tert-butyl cysteine.

Mechanism of Action: Preventing S-tert-butylation During Cleavage

G cluster_0 TFA Cleavage cluster_1 Undesired Side Reaction cluster_2 Protective Scavenging TFA TFA tBu_cation tert-butyl cation (Reactive Electrophile) TFA->tBu_cation releases Ser_OH Peptide-Ser(OH) TFA->Ser_OH Ser_tBu Peptide-Ser(tBu) Ser_tBu->TFA Cys_SH Peptide-Cys(SH) (Nucleophile) tBu_cation->Cys_SH attacks Scavengers Scavengers (TIS, Thioanisole, EDT) tBu_cation->Scavengers trapped by S_tBu_Side_Product S-tert-butylated Peptide (+56 Da Impurity) Cys_SH->S_tBu_Side_Product Trapped_cation Quenched Cation (Inert) Scavengers->Trapped_cation

Caption: Role of scavengers in preventing S-tert-butylation side reactions.

References

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(1), 108-116. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Figshare. [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023). PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51532-51538. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. (2020). Semantic Scholar. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (2023). ChemBeq. [Link]

  • Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Borden, J. B., et al. (2022). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications, 13(1), 1-8. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. Science of Synthesis. [Link]

  • Breipohl, G., et al. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 44(4), 347-354. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5301-5305. [Link]

  • Best peptide coupling method in DMF? (2022). Reddit. [Link]

  • Lee, Y. S., & Lee, S. J. (2006). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 50(1), 1-13. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(14), 5301-5305. [Link]

  • Truran, G. A., et al. (1994). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. International Journal of Peptide and Protein Research, 43(4), 345-352. [Link]

  • Tofteng, A. P., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(2), 767-782. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

Sources

Technical Support Center: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Solubility Optimization & Handling Protocols Molecule Alias: S-tert-Butyl-L-cysteine hydrochloride (H-Cys(tBu)-OH[1]·HCl)

Executive Summary & Molecule Profile

Welcome to the technical guide for (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride . As a Senior Application Scientist, I often see researchers struggle with this compound because it behaves as a "chemical chimera." It possesses a highly polar, ionic "head" (the amino acid hydrochloride) and a bulky, hydrophobic "tail" (the tert-butyl thioether).[1]

Successful dissolution requires balancing these opposing forces. This guide moves beyond basic "add water and stir" instructions to explain the thermodynamic causality of solubility failures and provide self-validating protocols.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
CAS Number 2481-09-6 (L-isomer HCl)Verification Key
Molecular Weight 213.73 g/mol Calculation Basis
Salt Form Hydrochloride (HCl)High initial water solubility; acidic pH in solution.[1]
Side Chain tert-Butyl thioetherHydrophobic .[1] Reduces solubility at neutral pH (pI).[1]
Hygroscopicity HighAbsorbs atmospheric water, leading to "gummy" solids.
pKa Values ~1.8 (COOH), ~8.5 (NH3+) (Est.)[1]Defines the "Danger Zone" for precipitation.[1]

Interactive Troubleshooting Modules

Module A: Aqueous Solubility & The "pH Trap"

The Scenario: You dissolve the compound in water (it dissolves well), but as soon as you add base (NaOH or buffer) to adjust the pH for your reaction, the solution turns cloudy or precipitates.[1]

The Science (Causality): This is a classic case of Isoelectric Precipitation .

  • Starting State (pH < 2): The molecule is fully protonated (

    
    , 
    
    
    ).[1] The ionic lattice is broken by water; solubility is high.[1]
  • The Trap (pH ~5–6): As you neutralize the HCl, you approach the molecule's Isoelectric Point (pI).[1] Here, the net charge is zero (Zwitterion:

    
    , 
    
    
    ).[1]
  • The Crash: Unlike native Cysteine, the bulky tert-butyl group disrupts the hydration shell.[1] Without a net charge to force interaction with water, the hydrophobic effect dominates, and the zwitterions aggregate and crash out.

Protocol: The "Safe-Zone" Dissolution Method Do not attempt to dissolve directly at pH 7.0.

  • Initial Solubilization: Dissolve H-Cys(tBu)-OH·HCl in pure deionized water or weak acid (0.1 M HCl) at 10x your target concentration.

  • Co-Solvent Addition (Critical): Before adjusting pH, add 10–20% (v/v) of a water-miscible organic solvent (Acetonitrile, Ethanol, or DMSO).[1] This "shields" the hydrophobic tert-butyl group during the transition through the pI.[1]

  • Rapid pH Adjustment: If you must work at neutral pH, add buffer rapidly to jump over the pI zone, or ensure the final concentration is below the aggregation threshold (< 5 mg/mL for neutral aqueous solutions).[1]

Module B: Organic Solvent Compatibility (Peptide Synthesis)

The Scenario: The protocol calls for dissolving the amino acid in Dichloromethane (DCM) or Ethyl Acetate, but the solid remains at the bottom of the flask.[1]

The Science: You are fighting Lattice Energy . The HCl salt form is an ionic crystal lattice.[1] Non-polar or moderately polar solvents (DCM, EtOAc, Ether) possess low dielectric constants and cannot overcome the electrostatic attraction between the ammonium cation and chloride anion.[1]

Protocol: The "Polar-First" Strategy

  • Primary Solvent: Dissolve the compound in a high-dielectric polar aprotic solvent first.[1]

    • Recommended: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP.[1]

    • Solubility Limit: Typically >100 mg/mL in DMSO.

  • Dilution (If DCM is required): Once fully dissolved in a minimum volume of DMF/DMSO, dilute with DCM.

    • Ratio: Maintain at least 10-15% polar solvent to prevent "oiling out."[1]

  • Alternative (Free Basing): If you strictly require a non-polar environment, you must convert the HCl salt to the free base in situ using an organic base (e.g., DIPEA) after dissolution in the polar carrier.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on your application.

SolubilityLogicStartStart: H-Cys(tBu)-OH·HClTargetTarget Application?Start->TargetAqueousAqueous / Biological BufferTarget->AqueousOrganicOrganic Synthesis / SPPSTarget->OrganicDirectWaterDissolve in Water/Acid(pH < 3)Aqueous->DirectWaterpHAdjustNeed Neutral pH (7.0-7.4)?DirectWater->pHAdjustPrecipRiskHIGH RISK:Isoelectric PrecipitationpHAdjust->PrecipRiskYes (Directly)SuccessSuccess: Clear SolutionpHAdjust->SuccessNo (Stay Acidic)CoSolventAdd 10-20% DMSO/ACNBEFORE pH adjustmentPrecipRisk->CoSolventCorrective ActionCoSolvent->SuccessNonPolarSolvent: DCM / EtOAc?Organic->NonPolarDirectPolarSolvent: DMF / DMSO / NMPOrganic->DirectPolarFailFAIL: Salt will not dissolveNonPolar->FailDirect AdditionPolarCarrierStep 1: Dissolve in DMF/DMSOStep 2: Dilute with DCMNonPolar->PolarCarrierCarrier MethodPolarCarrier->SuccessDirectPolar->Success

Figure 1: Decision Matrix for Solvent Selection. Blue nodes indicate decision points; Green indicates safe protocols; Red indicates failure modes.[1]

Stability & Handling (The "Hidden" Solubility Factor)

Often, users report solubility issues that are actually material degradation issues.

Issue: The "Sticky Solid" Phenomenon
  • Observation: The powder is clumpy, sticky, or looks like a melted gel. It dissolves slowly or leaves a haze.

  • Cause: Hygroscopicity.[2][3][4][5] The HCl salt avidly pulls moisture from the air.[1] This partial hydration creates a "gum" that resists solvent penetration (the "fruit snack effect").[1]

  • Prevention:

    • Store at -20°C or 4°C with active desiccant.

    • Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water directly onto the salt.[1]

  • Recovery: If the material is gummy, dry it in a vacuum desiccator over

    
     or KOH pellets overnight before attempting to weigh/dissolve.
    
Issue: Oxidation (Yellowing)[1]
  • Observation: Solution turns yellow over time.

  • Cause: Oxidation of the thioether sulfur to sulfoxide (

    
    ).[1] While the tert-butyl group hinders disulfide formation, S-oxidation is still possible in solution.[1]
    
  • Protocol:

    • Use degassed solvents (sparged with Nitrogen/Argon) for sensitive applications.[1]

    • Prepare solutions fresh. Do not store aqueous solutions for >24 hours.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to speed up dissolution? A: Yes, and it is highly recommended. The hydrophobic tert-butyl group can cause crystal clumping.[1] Sonication (30–60 seconds) breaks these aggregates and exposes the ionic surface to the solvent.[1]

Q: I need to use this in cell culture. Is DMSO safe? A: H-Cys(tBu)-OH[1]·HCl is soluble in DMSO. For cell culture, dissolve a high-concentration stock (e.g., 100 mM) in sterile DMSO, then dilute into media. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.[1]

Q: Why not just use the Free Base instead of the HCl salt? A: The free base of S-tert-butyl-cysteine is significantly less stable and harder to solubilize in water.[1] The HCl salt is the industry standard for shelf-stability and initial dissolution kinetics.[1]

Q: What is the estimated solubility in pure water? A: While batch-dependent, the HCl salt typically achieves >50 mg/mL in deionized water (pH < 3).[1] However, this drops precipitously as pH rises above 4.5.

References

  • PubChem. (2024).[1][6][7] S-tert-Butyl-L-cysteine hydrochloride | C7H16ClNO2S.[1][8] National Library of Medicine. [Link][1]

  • Needham, T. E. (1970).[9] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. [Link][1]

  • ResearchGate. (2016).[1] Handling Hygroscopic Amino Acid Salts. Community Technical Discussion. [Link]

mass spectrometry analysis of peptides with incomplete deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Peptide Synthesis & Analysis Support Center Status: Operational | Tier 3 Technical Support Subject: Mass Spectrometry Analysis of Incomplete Deprotection

Welcome to the Technical Support Hub

I am Dr. Aris, Senior Application Scientist. This guide addresses a critical bottleneck in peptide chemistry: Incomplete Deprotection .

When your Mass Spectrometry (MS) data shows unexpected mass additions, it is often a sign that the "global deprotection" step—usually involving Trifluoroacetic Acid (TFA)—did not fully remove the side-chain protecting groups. This guide will help you diagnose the specific protecting group retained, understand the chemical causality, and execute a "rescue protocol" to save your sample.

Part 1: Diagnostic Triage – Identifying the Culprit

Q: My observed mass is higher than my theoretical mass. How do I know which protecting group is stuck?

A: You must calculate the mass difference (


) between your observed peak and the theoretical monoisotopic mass. Incomplete deprotection results in specific mass additions corresponding to the protecting groups used in SPPS (Solid Phase Peptide Synthesis).

Diagnostic Table: Common Mass Shifts (Monoisotopic) Use this table to match your


 to the retained group.
Protecting GroupAmino Acid(s) Commonly AffectedMass Shift (

Da)
Cause of Retention
tBu (tert-butyl)Ser, Thr, Tyr, Asp, Glu+56.06 Scavenger depletion; insufficient acid strength.
Boc (tert-butyloxycarbonyl)Lys, Trp (rarely)+100.05 Old TFA; cleavage time too short.
Trt (Trityl)Cys, His, Asn, Gln+242.11 Steric hindrance; reversible attachment to Cys.
Pbf Arg+252.08 Most Common. "Sluggish" removal; insufficient cleavage time.
Acm Cys (Orthogonal)+71.04 Requires specific removal (Iodine/Pd), not TFA labile.
Fmoc N-Terminus (or Lys sidechain)+222.07 Failed base deprotection (Piperidine step) before cleavage.

Technical Insight: The Pbf group on Arginine is notorious for being the "last to leave." If you see a series of peaks separated by +252 Da, you likely have incomplete Arg deprotection. This is often due to the formation of a stable sulfonyl cation that re-attaches if scavengers are insufficient [1].

Part 2: Visualizing the Logic

The following decision tree outlines the logical flow for diagnosing MS anomalies related to synthesis errors.

DiagnosticWorkflow Start MS Spectrum Analysis (Observed vs. Theoretical) DeltaCheck Calculate Mass Difference (Observed - Theoretical) Start->DeltaCheck Negative Negative Delta (- Mass) DeltaCheck->Negative Mass is lower Positive Positive Delta (+ Mass) DeltaCheck->Positive Mass is higher Deletion Deletion Sequence (Incomplete Coupling) Check AA Masses Negative->Deletion Adduct Adduct or Deprotection? Positive->Adduct CheckTable Match with Diagnostic Table Adduct->CheckTable Sodium +22 Da (Na+) +39 Da (K+) Salt Adducts CheckTable->Sodium Non-covalent ProtectingGroup +56, +100, +252 Da Incomplete Deprotection CheckTable->ProtectingGroup Covalent Action Action: Re-Cleavage Protocol ProtectingGroup->Action

Figure 1: Diagnostic logic flow for differentiating between deletion sequences, salt adducts, and incomplete deprotection events.

Part 3: The "Rescue" Protocol (Mitigation)

Q: I confirmed a +252 Da shift (Pbf). Can I save the peptide, or do I need to re-synthesize?

A: You can often save the peptide using a Re-Cleavage protocol. You do not need to re-synthesize yet. The Pbf group is acid-labile but requires high acid concentration and extended time to overcome the energy barrier, especially in Arg-rich sequences.

The "Pbf Buster" Re-Cleavage Protocol Standard TFA cleavage cocktails (e.g., 95% TFA) may fail if the peptide aggregates or if scavengers are depleted.

Reagents Needed:

  • Trifluoroacetic acid (TFA) - Fresh, high purity

  • Triisopropylsilane (TIPS) - Scavenger[1]

  • Water (

    
    ) - Scavenger
    
  • Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT) - Critical for Trp/Met containing peptides

Step-by-Step Methodology:

  • Preparation: Dissolve your lyophilized, crude peptide in neat TFA. Use approximately 1 mg peptide per 100 µL TFA.

  • The Cocktail: Add scavengers to create the following ratio:

    • TFA (94%)

    • TIPS (1%)

    • 
       (2.5%) [2]
      
    • DTT/EDT (2.5%) (Use EDT if Trp is present to prevent alkylation [2]).

  • Incubation:

    • Standard: Stir at room temperature for 2–4 hours .

    • Stubborn Pbf: Heat to 35°C (Do not exceed 40°C to avoid degradation).

  • Precipitation: Add 10x volume of ice-cold diethyl ether. Centrifuge to pellet the peptide. Decant ether.

  • Validation: Re-dissolve a small aliquot in 50% Acetonitrile/Water and re-run MS.

Warning: If your peptide contains Cysteine (Trt) , ensure you use sufficient TIPS/EDT. The Trityl cation is extremely stable and will readily re-attach to the sulfur atom in a reversible equilibrium if not permanently sequestered by a scavenger [3].

Part 4: Advanced Characterization & FAQs

Q: Why does my HPLC show a single peak, but MS shows multiple masses?

A: This is "Co-elution." Protecting groups like tBu (+56 Da) are small and hydrophobic. While they should shift the retention time (making the peptide more hydrophobic/later eluting), a single tBu group on a large peptide (e.g., 30+ amino acids) might not change the surface hydrophobicity enough to resolve the peak from the fully deprotected species on a standard C18 gradient.

  • Solution: Use a shallower gradient (e.g., 0.5% B per minute) to attempt separation, or rely on the MS data to guide the re-cleavage decision.

Q: I see a "Phantom" peak in MS/MS fragmentation. What is Neutral Loss?

A: When performing MS/MS (fragmentation) on a peptide with a retained protecting group, the energy used to fragment the peptide backbone often knocks off the protecting group first.

  • Scenario: Precursor ion includes Pbf (+252).

  • MS/MS: You might see a strong peak corresponding to the loss of the group (Precursor - 252).

  • Interpretation: If your MS/MS spectra are dominated by neutral losses rather than b/y ions, the protecting group is "labile." This confirms the chemical nature of the adduct (e.g., a covalent protecting group) rather than a salt adduct, which usually dissociates differently [4].

Part 5: Prevention Strategies (Root Cause Analysis)

To prevent this in future batches, analyze the synthesis conditions:

  • Arg(Pbf) Clustering: If you have multiple Arginines in a row (e.g., -Arg-Arg-Arg-), the bulky Pbf groups cause steric shielding.

    • Fix: Use extended deprotection times (4–6 hours) for the final cleavage.

  • Old Reagents: TFA absorbs water from the air over time, and scavengers (TIPS/EDT) oxidize.

    • Fix: Always use fresh cleavage cocktails.

  • Scavenger Mismatch:

    • Fix: If you have Trp, you must use a dithiol (EDT or DODT). TIS alone is insufficient to protect Trp from tBu cations [5].

References

  • Carpino, L. A., et al. (1993).[2] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[1][2] Tetrahedron Letters.

  • Sigma-Aldrich Technical Guides. Fmoc Resin Cleavage and Deprotection Protocols.

  • Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research.[3]

  • Thermo Fisher Scientific. Neutral Loss Mass Spectrometry for Peptide Identification.

  • BenchChem Technical Support. Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides.

Sources

Validation & Comparative

A Researcher's Guide to Cysteine Prodrugs: A Comparative Analysis of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride and Other Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the delivery of cysteine into cells is a critical factor in modulating intracellular glutathione (GSH) levels and combating oxidative stress. Cysteine itself is prone to oxidation and has limited bioavailability, necessitating the use of more stable and cell-permeable derivatives, often referred to as cysteine prodrugs. This guide provides an in-depth, objective comparison of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride and other prominent cysteine derivatives, supported by experimental data and established scientific principles.

The Central Role of Cysteine and the Rationale for Prodrug Strategies

Cysteine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. Depletion of GSH is implicated in a range of pathologies, including neurodegenerative diseases, liver damage, and inflammatory conditions. Direct supplementation with L-cysteine is often inefficient due to its rapid oxidation to the less soluble cystine and its metabolism in the gastrointestinal tract and liver.[1]

Cysteine prodrugs are designed to overcome these limitations by masking the reactive thiol group, thereby enhancing stability and facilitating transport into the cell. Once inside, the protecting group is ideally cleaved by intracellular enzymes or the reducing environment to release free cysteine, which can then participate in GSH synthesis. The ideal cysteine prodrug should exhibit a balance of stability in the extracellular environment and efficient cleavage intracellularly to ensure a sustained supply of cysteine.

A Comparative Overview of Key Cysteine Derivatives

Here, we compare the structural and functional characteristics of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride with other widely used cysteine derivatives.

DerivativeChemical StructureKey Features
(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride A cysteine derivative with a tert-butylthio protecting group on the sulfur atom.The bulky tert-butyl group offers significant steric hindrance, potentially enhancing stability against extracellular degradation. The efficiency of intracellular cleavage is a critical determinant of its efficacy.
N-Acetyl-L-cysteine (NAC) An N-acylated derivative of cysteine.The most commonly used cysteine prodrug in clinical and research settings. It is a precursor to L-cysteine and has been shown to increase intracellular GSH levels.[2]
L-2-Oxothiazolidine-4-carboxylate (OTC) A cyclized derivative of cysteine.Bypasses the feedback inhibition of γ-glutamylcysteine synthetase and is converted to cysteine by 5-oxoprolinase, an enzyme present in most tissues.[3]
S-Allyl-L-cysteine (SAC) A cysteine derivative with an allyl group attached to the sulfur atom.A component of aged garlic extract, it is known for its antioxidant and neuroprotective properties.

Performance Comparison: Experimental Insights

Chemical Stability

The stability of a cysteine prodrug in physiological buffers is paramount for its effective delivery. The tert-butylthio group in (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is known to be robust and generally requires specific, often harsh, chemical conditions for cleavage, such as strong acids or reducing agents, a characteristic leveraged in solid-phase peptide synthesis.[4] This high stability may be advantageous for preventing premature degradation in culture media or plasma but raises questions about its lability within the cellular environment.

In contrast, N-acetyl-L-cysteine (NAC) is more susceptible to deacetylation. While more stable than L-cysteine, NAC can still be hydrolyzed to release cysteine. Other prodrugs, such as those with thiazolidine rings like OTC and 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA), are designed to undergo enzymatic ring-opening to release cysteine intracellularly.[3][5]

Cellular Uptake and Intracellular Cysteine Delivery

The efficiency of a cysteine prodrug is ultimately determined by its ability to cross the cell membrane and release cysteine. Amino acid derivatives are typically taken up by specific amino acid transporters. The excitatory amino acid transporter 3 (EAAT3) is a key transporter for cysteine and its derivatives.[1][6] The structural modifications in prodrugs can influence their affinity for these transporters.

While direct comparative data for the cellular uptake of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is limited, the presence of the free amino and carboxyl groups suggests it may be a substrate for amino acid transporters. However, the critical step is the subsequent intracellular cleavage of the S-tert-butyl bond. The enzymatic machinery required for the efficient cleavage of this bond under physiological conditions is not well-established. This contrasts with NAC, which is readily deacetylated by intracellular enzymes, and OTC, which is a substrate for 5-oxoprolinase.[2][3]

The following workflow illustrates the general pathway for cysteine prodrugs to replenish intracellular GSH.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space Prodrug Cysteine Prodrug ((S)-2-Amino-3-(tert-butylthio)propanoic acid HCl, NAC, OTC, etc.) Transporter Amino Acid Transporter (e.g., EAAT3) Prodrug->Transporter Uptake Cysteine L-Cysteine Transporter->Cysteine Intracellular Release (Cleavage of protecting group) GSH_Synth γ-glutamylcysteine synthetase & Glutathione synthetase Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Antioxidant Antioxidant Defense & Detoxification GSH->Antioxidant

Caption: Intracellular delivery and action of cysteine prodrugs.

Efficacy in Glutathione Replenishment

The ultimate measure of a cysteine prodrug's performance is its ability to increase intracellular GSH levels. Several studies have compared the efficacy of different cysteine prodrugs in replenishing GSH stores, particularly under conditions of oxidative stress.

For instance, a study comparing the cysteine prodrugs 2-(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) and D-ribose-L-cysteine (RibCys) in a colitis model demonstrated that both were effective in normalizing hepatic GSH levels, with PTCA showing superior overall protective effects.[5][7] While such studies do not include (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, they highlight the importance of the prodrug's chemical nature in determining its biological activity.

The kinetics of GSH replenishment can also vary between different prodrugs. The rate of intracellular cysteine release is a key factor influencing how quickly cells can restore their GSH levels following an oxidative challenge.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride with other cysteine derivatives, the following experimental protocols are recommended.

Stability Assay in Physiological Buffer

This protocol assesses the chemical stability of the cysteine derivatives in a solution that mimics physiological conditions.

Methodology:

  • Prepare solutions of each cysteine derivative (e.g., 1 mM) in phosphate-buffered saline (PBS), pH 7.4.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of each solution.

  • Analyze the concentration of the intact prodrug and any degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[8]

Cellular Uptake and Intracellular Cysteine Measurement

This experiment quantifies the amount of cysteine delivered into cells by each prodrug.

Methodology:

  • Culture a suitable cell line (e.g., HepG2, SH-SY5Y) to confluence in 6-well plates.

  • Incubate the cells with a defined concentration (e.g., 100 µM) of each cysteine derivative for various time points (e.g., 15, 30, 60, 120 minutes).

  • Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells and deproteinize the lysate.

  • Measure the intracellular concentration of free cysteine using a sensitive analytical method, such as HPLC with fluorescence detection after derivatization or LC-MS/MS.[9]

Intracellular Glutathione Replenishment Assay

This assay measures the ability of each cysteine derivative to restore intracellular GSH levels after depletion.

Methodology:

  • Culture cells as described above.

  • Deplete intracellular GSH by treating the cells with a GSH synthesis inhibitor, such as buthionine sulfoximine (BSO), for a predetermined time.[10]

  • Remove the BSO-containing medium and incubate the cells with fresh medium containing each of the cysteine derivatives.

  • At various time points, lyse the cells and measure the intracellular GSH concentration using a commercially available GSH assay kit or by HPLC.

  • Plot the rate of GSH replenishment for each derivative.

G Start Cell Culture Depletion GSH Depletion (e.g., with BSO) Start->Depletion Treatment Incubation with Cysteine Derivatives Depletion->Treatment Lysis Cell Lysis Treatment->Lysis Measurement GSH Measurement (e.g., HPLC, Assay Kit) Lysis->Measurement Analysis Data Analysis: Rate of GSH Replenishment Measurement->Analysis

Caption: Workflow for the intracellular GSH replenishment assay.

Conclusion and Future Perspectives

The selection of an appropriate cysteine prodrug is a critical decision in experimental design and drug development. While N-acetyl-L-cysteine remains the most widely studied and utilized derivative, the exploration of novel compounds like (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is essential for advancing the field.

The primary advantage of the tert-butylthio protecting group is its high stability, which could translate to a longer half-life in biological fluids. However, this stability is also its main potential drawback, as the efficiency of its cleavage within the cellular environment to release active cysteine remains a key question to be addressed through rigorous experimental evaluation.

Future research should focus on direct, head-to-head comparative studies employing the protocols outlined in this guide. Such studies will provide the necessary quantitative data to definitively assess the performance of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride relative to other cysteine derivatives in terms of stability, cell permeability, and, most importantly, the capacity to augment intracellular glutathione levels and protect against oxidative stress. This evidence-based approach will enable researchers to make informed decisions and select the optimal cysteine delivery agent for their specific research and therapeutic goals.

References

  • Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. (2022). Molecules. [Link]

  • Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. (2007). Translational Research. [Link]

  • A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. (2023). Journal of the American Chemical Society. [Link]

  • Ferroptosis. (2024). Wikipedia. [Link]

  • The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival. (2019). Cancers. [Link]

  • Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice. (2006). The Journal of Nutritional Biochemistry. [Link]

  • Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. (2007). Translational Research. [Link]

  • Glutathione therapy: from prodrugs to genes. (1998). Seminars in Liver Disease. [Link]

  • Thiol-Mediated Uptake. (2021). JACS Au. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development. [Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics. [Link]

  • Derivatization of Cysteine and Cystine for Fluorescence Amino Acid Analysis with the O-phthaldialdehyde/2-mercaptoethanol Reagent. (1983). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • The mechanism of cysteine conjugate cytotoxicity in renal epithelial cells. Covalent binding leads to thiol depletion and lipid peroxidation. (1990). The Journal of Biological Chemistry. [Link]

  • Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis. (1982). Proceedings of the National Academy of Sciences. [Link]

  • Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. (2024). Antioxidants. [Link]

  • Effect of supplementation with a cysteine donor on muscular performance. (2001). Journal of Applied Physiology. [Link]

  • Histamine. (2024). Wikipedia. [Link]

  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2000). Synthetic Communications. [Link]

  • Cytotoxicity of cysteine in culture media. (1981). In Vitro. [Link]

  • Recent advanced techniques in cysteine determination: a review. (2020). Food Research. [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). Chemical Reviews. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews. [Link]

  • Method to increase the bioavailability of cysteine. (2010).
  • Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. (2018). Biochemistry. [Link]

  • Cysteine Supplementation in Critically Ill Neonates. (2005). ClinicalTrials.gov. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews. [Link]

  • Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation. (1998). Biophysical Journal. [Link]

  • Best practices for cysteine analysis. (2023). Journal of Pharmaceutical Analysis. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). ChemRxiv. [Link]

  • Extracellular: intracellular and subcellular concentration gradients of thiols. (1990). International Journal of Radiation Oncology, Biology, Physics. [Link]

  • [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. (1988). Infusionstherapie. [Link]

  • The addition of cysteine to the total sulphur amino acid requirement as methionine does not increase erythrocytes glutathione synthesis in the parenterally fed human neonate. (2003). The British Journal of Nutrition. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. (2013). International Journal of Peptide Research and Therapeutics. [Link]

  • Mercuric conjugates of cysteine are transported by the amino acid transporter system b(0,+): implications of molecular mimicry. (2002). The Journal of Biological Chemistry. [Link]

  • Effect of cysteine, N-acetyl-L-cysteine and glutathione on cytotoxic activity of antioxidants. (1996). Anticancer Research. [Link]

  • A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. (2013). Organic & Biomolecular Chemistry. [Link]

  • Peptide cyclization mediated by metal-free S-arylation: S- protected cysteine sulfoxide as an umpolung of. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). ChemRxiv. [Link]

  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?. (2017). ResearchGate. [Link]

Sources

A Comparative Guide: The Advantages of Tert-Butylthio (t-Buthio) over Acm for Cysteine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the cysteine residue presents a unique and formidable challenge. Its thiol side chain is a potent nucleophile, highly susceptible to oxidation, alkylation, and other unwanted side reactions during the iterative steps of Solid-Phase Peptide Synthesis (SPPS).[1][2] Effective protection of this sulfhydryl group is therefore not merely a recommendation but a prerequisite for the successful synthesis of complex, cysteine-containing peptides. The choice of protecting group profoundly impacts the overall synthetic strategy, especially in the precise construction of multiple disulfide bonds, which are critical for the structure and function of many therapeutic peptides and proteins.[2][3]

An ideal cysteine protecting group must exhibit orthogonality—stability under the conditions used to remove the Nα-protecting group (typically the base-labile Fmoc group) and resilience during final cleavage from the resin, yet be selectively removable under mild conditions that leave the rest of the peptide unscathed.[1] For decades, the acetamidomethyl (Acm) group has been a workhorse in this field. However, the S-tert-butylthio (t-Buthio or StBu) protecting group has emerged as a superior alternative in many applications, offering a cleaner, milder, and more orthogonal deprotection strategy. This guide provides an in-depth comparison, supported by experimental data, to elucidate the distinct advantages of employing t-Buthio over Acm.

The Contenders: A Profile of Acm and t-Buthio Protecting Groups

Before delving into a direct comparison, it is essential to understand the fundamental chemical nature of each protecting group.

Acetamidomethyl (Acm): The Established Standard The Acm group is renowned for its stability throughout standard Fmoc-based SPPS cycles.[4][5] It withstands repeated treatments with piperidine for Fmoc removal and is stable to the trifluoroacetic acid (TFA) cocktails used for peptide cleavage.[6][7] Its removal, however, is its primary drawback. Deprotection is typically achieved through oxidative methods, most commonly with iodine to directly form a disulfide bond, or via treatment with heavy metal salts like mercury(II) acetate (Hg(OAc)₂) or silver(I) tetrafluoroborate (AgBF₄) to yield a free thiol.[4][8] These methods, while effective, come with significant liabilities.

tert-Butylthio (t-Buthio): The Reductively Cleavable Alternative The t-Buthio group shares the Acm group's stability towards the standard acid/base cycles of Fmoc-SPPS.[9] It is stable to TFA, provided that thiol-based scavengers are excluded from the cleavage cocktail. The key distinction lies in its removal. The t-Buthio group is cleaved not by oxidation or heavy metals, but by reduction. This is typically accomplished using thiol-based reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME), or with trialkylphosphines.[10] This reductive cleavage mechanism is the foundation of its advantages in modern peptide synthesis.

G cluster_cys Cysteine Residue cluster_pg Protecting Groups Cys Peptide-Cys-SH Acm Cys(Acm) Cys->Acm Protection tBu Cys(t-Buthio) Cys->tBu Protection

Caption: Chemical structures of Cysteine protected with Acm and t-Buthio.

Head-to-Head Comparison: The Core Advantages of t-Buthio

The superiority of t-Buthio over Acm can be evaluated across three critical domains: the deprotection mechanism, the avoidance of side reactions, and strategic orthogonality.

Advantage 1: Milder, Non-Toxic Deprotection Pathway

The most significant advantage of the t-Buthio group is its mild, reduction-based deprotection chemistry, which stands in stark contrast to the harsh methods required for Acm removal.

  • t-Buthio Deprotection: Cleavage is achieved by thiolysis, where a reducing agent such as DTT or a phosphine attacks the disulfide bond of the protecting group, liberating the free cysteine thiol.[10] This process is conducted under neutral or slightly basic pH and avoids the use of strong oxidizers or toxic heavy metals.[10] While sometimes considered sluggish, this reaction is clean and highly selective.[11]

  • Acm Deprotection:

    • Heavy Metals (Hg²⁺, Ag⁺): Treatment with mercury(II) acetate is highly efficient but introduces extremely toxic heavy metal waste, posing significant health risks and disposal challenges.[4][8] This method can also inadvertently remove other protecting groups like S-trityl.[4][8]

    • Iodine Oxidation: While avoiding heavy metals, iodine is a strong oxidizing agent. This can lead to undesirable side reactions, most notably the iodination of sensitive aromatic residues like tyrosine.[4][12] Quenching excess iodine is also a critical step to prevent further unwanted modifications.[13]

The practical implications are clear: t-Buthio enables a greener, safer, and more selective synthesis workflow, a crucial consideration in both academic research and pharmaceutical development.

Caption: Comparison of deprotection workflows for t-Buthio and Acm.

Advantage 2: Enhanced Purity Through Side Reaction Avoidance

The deprotection reagents for Acm are known to cause specific, yield-reducing side reactions that are circumvented by the t-Buthio strategy.

  • Iodination of Tyrosine: When using iodine to deprotect Cys(Acm), peptides containing tyrosine are at high risk of electrophilic iodination on the tyrosine ring, leading to a significant and often difficult-to-separate impurity.[4]

  • Acm Shift to Ser/Thr: Under certain deprotection conditions, particularly with thallium(III) trifluoroacetate, the Acm group has been observed to shift from the cysteine sulfur to the hydroxyl groups of nearby serine or threonine residues, a problematic side reaction.[12]

The reductive deprotection of t-Buthio does not involve electrophilic species capable of modifying aromatic rings or other sensitive side chains, resulting in a cleaner crude product and simplifying subsequent purification.

Advantage 3: Superior Orthogonality for Regioselective Disulfide Synthesis

In the synthesis of peptides with multiple disulfide bridges, the ability to deprotect cysteine residues selectively is paramount.[3] The t-Buthio group provides a truly orthogonal deprotection scheme relative to acid- and oxidatively-labile groups.

A common strategy for forming two distinct disulfide bonds involves pairing a highly acid-labile group (like Trityl (Trt) or Methoxytrityl (Mmt)) with a group stable to acid.

  • First Disulfide Bond: The Trt or Mmt group is removed on-resin using dilute TFA. The exposed thiols are then oxidized to form the first disulfide bridge.

  • Second Disulfide Bond: The peptide is then cleaved from the resin. The second pair of cysteines, still protected, can now be deprotected and oxidized.

If Acm is used for the second pair, its removal requires iodine, which risks the side reactions mentioned previously. However, if t-Buthio is used, its removal via reduction is completely orthogonal to the initial acid-based deprotection and subsequent oxidation, allowing for a cleaner and more controlled formation of the second disulfide bond.

Orthogonal_Strategy start Peptide with Cys(Trt) & Cys(t-Buthio) step1 1. Dilute TFA start->step1 intermediate1 Peptide with Free SH & Cys(t-Buthio) step1->intermediate1 step2 2. On-Resin Oxidation intermediate1->step2 intermediate2 First Disulfide Formed (t-Buthio remains) step2->intermediate2 step3 3. Cleavage from Resin (TFA) intermediate2->step3 intermediate3 Cleaved Peptide with One Disulfide & Cys(t-Buthio) step3->intermediate3 step4 4. Reduction (DTT) intermediate3->step4 intermediate4 Cleaved Peptide with One Disulfide & Free SH step4->intermediate4 step5 5. Solution Oxidation intermediate4->step5 finish Final Peptide with Two Regioselective Disulfide Bonds step5->finish

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Data and Protocols: A Practical Comparison

To translate theory into practice, the following table and protocols summarize the key operational differences between the two protecting groups.

Comparative Data Summary
Featuretert-Butylthio (t-Buthio) Acetamidomethyl (Acm)
Structure -S-S-C(CH₃)₃-S-CH₂-NH-CO-CH₃
Deprotection Class Reductive CleavageOxidative or Heavy Metal-Mediated Cleavage
Primary Reagents DTT, β-mercaptoethanol, P(Bu)₃[10]Iodine (I₂), Hg(OAc)₂, AgBF₄[4]
Conditions Mild; Neutral or slightly basic pH[10]Harsh; Oxidative or requires toxic metals at pH 4[4]
Key Advantages High orthogonality, non-toxic, avoids side reactionsWell-established, stable
Potential Drawbacks Deprotection can be slow in some sequences[11]Toxic waste (Hg), side reactions (iodination, Acm shift)[4][12]
Experimental Protocols

Protocol 1: On-Resin Deprotection of Cys(t-Buthio)

  • Objective: To generate a free thiol from a Cys(t-Buthio) protected peptide on the solid support.

  • Rationale: This protocol uses a mild thiol-based reducing agent to selectively cleave the t-Buthio group, leaving other protecting groups intact.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Deprotection Cocktail: Prepare a solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF. Alternatively, a solution of 0.1 M DTT and 0.1 M NMM in DMF can be used.

  • Reaction: Treat the resin with the deprotection cocktail. Agitate at room temperature.

  • Monitoring: Monitor the reaction for completion by taking small resin samples and analyzing the cleaved peptide by HPLC-MS. Reaction times can vary (typically 2-8 hours).[14]

  • Washing: Once complete, thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and dry. The resin is now ready for subsequent steps (e.g., on-resin oxidation or cleavage).

Protocol 2: Deprotection of Cys(Acm) to a Free Thiol using Mercury(II) Acetate

  • Objective: To generate a free thiol from a Cys(Acm) protected peptide in solution post-cleavage.

  • Rationale: This protocol uses a toxic but highly effective mercury salt to remove the Acm group. Extreme caution and proper waste disposal are mandatory.

  • Peptide Dissolution: Dissolve the purified, Acm-protected peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL).

  • pH Adjustment: Carefully adjust the solution pH to 4.0 with glacial acetic acid.[8]

  • Reagent Addition: Add mercury(II) acetate (1.0 to 10 equivalents per Acm group). Re-adjust the pH to 4.0.[8] Stir the mixture under an inert atmosphere (e.g., N₂) at room temperature for 1-3 hours.

  • Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) to quench the reaction and precipitate the mercury as mercury-thiol complexes. Let the mixture stand for at least 5 hours.

  • Purification: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide must be desalted and purified by HPLC.

Protocol 3: Deprotection of Cys(Acm) with Simultaneous Disulfide Formation using Iodine

  • Objective: To directly form a disulfide bond from two Cys(Acm) protected residues.

  • Rationale: This protocol uses iodine as an oxidizing agent to simultaneously cleave the Acm groups and form the S-S bond.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or DCM.[4]

  • Iodine Addition: Add a solution of iodine (10-50 fold excess) in the same solvent.[4]

  • Reaction: Stir at room temperature and monitor by HPLC. The reaction is typically complete within 40-60 minutes.[4]

  • Quenching: Quench the excess iodine by adding a solution of aqueous ascorbic acid or sodium thiosulfate until the yellow color of the solution disappears.[4]

  • Purification: Purify the resulting cyclized peptide by HPLC.

Conclusion: A Strategic Recommendation for Modern Peptide Synthesis

While the Acm group has a long history of utility in peptide chemistry, its deprotection methods represent a significant liability in the context of modern efficiency, safety, and purity standards. The reliance on toxic heavy metals or harsh oxidizing agents that can induce side reactions complicates synthesis and purification workflows.

The tert-butylthio (t-Buthio) group offers a demonstrably superior alternative. Its key advantage—a mild, highly selective, and orthogonal reductive deprotection—directly addresses the shortcomings of Acm. By enabling cleaner reaction profiles, avoiding deleterious side reactions, and providing a truly orthogonal tool for complex, multi-disulfide peptide synthesis, the t-Buthio protecting group empowers researchers to build more complex and purer peptides with greater confidence and safety. For any drug development professional or research scientist aiming to optimize their synthetic strategy, particularly for challenging targets, the adoption of t-Buthio over Acm is a scientifically sound and strategically advantageous decision.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Cysteine S-Protecting Groups.
  • BenchChem. (2025). A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis: THP vs. Acm vs. StBu.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice.
  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9449-9481.
  • Hansen, M. H., et al. (2018). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Fmoc-Cys(tert-butoxycarnylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Coy, D. H., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(2), 83-87.
  • SciSpace. (2021, August 17).
  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
  • Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468-5471.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Liu, W., et al. (2007). Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. International Journal of Peptide Research and Therapeutics, 13(1-2), 235-240.
  • Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Yagami, T., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 42(4), 346-353.
  • Bachem. (2021, October 11).
  • BenchChem. (2025). Application of Fmoc-Cys(Acm)-OH in Peptide Library Construction: A Detailed Guide.

Sources

A Senior Application Scientist's Guide to the Validation of Peptides Containing S-tert-butyl Cysteine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of a synthetic peptide is paramount. The incorporation of modified amino acids, such as S-tert-butyl cysteine (Cys(tBu)), introduces specific challenges that demand a robust and multi-faceted validation strategy. The tert-butyl (tBu) group is a valuable thiol protecting group in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) due to its stability under the basic conditions used for Fmoc removal and its lability under specific acidic or reductive conditions.[1][2] However, its presence necessitates rigorous analytical confirmation to ensure sequence fidelity and rule out common synthesis-related side products.

This guide provides an in-depth comparison of analytical methodologies for validating Cys(tBu)-containing peptides. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating workflow from crude product to purified, characterized molecule.

The Central Challenge: Confirming Identity Amidst Potential Side Reactions

The primary goal of validation is to confirm two key points:

  • The peptide has the correct primary sequence and mass.

  • The S-tert-butyl group is present on the intended cysteine residue(s).

A significant complication arises during the final cleavage of the peptide from the resin using Trifluoroacetic acid (TFA). While the Cys(tBu) group itself is relatively stable to TFA, other tBu-based protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) and tert-butyloxycarbonyl (Boc) groups release reactive tert-butyl cations.[3][4] These cations can then alkylate the free thiol of a deprotected cysteine, leading to the formation of a diastereomeric S-tert-butylated cysteine side product, which is a common and often difficult-to-separate impurity.[3][4] Therefore, our validation strategy must be designed to definitively distinguish the intended Cys(tBu) peptide from this and other potential byproducts.

Comparative Analysis of Core Validation Techniques

No single technique is sufficient for comprehensive validation. An orthogonal approach, leveraging the strengths of chromatography and mass spectrometry, is essential. For complex cases or when absolute structural confirmation is needed, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter.

Technique Primary Purpose Key Advantages for Cys(tBu) Peptides Limitations & Considerations
Reverse-Phase HPLC (RP-HPLC) Purity assessment and quantificationExcellent for separating the target peptide from hydrophobic and hydrophilic impurities. Can often resolve the desired Cys(tBu) peptide from S-tert-butylated side products.Co-elution is possible, especially with complex peptides or multiple modification sites. Does not confirm mass or sequence.
Mass Spectrometry (MS) Identity confirmation (mass verification) and sequencingProvides unambiguous molecular weight confirmation (+56 Da for the tBu moiety). Tandem MS (MS/MS) can pinpoint the location of the modification.Standard Collision-Induced Dissociation (CID) can be challenging for large peptides. Cannot distinguish between isobaric impurities without high-resolution MS and fragmentation.
NMR Spectroscopy Absolute structural elucidationUnambiguously confirms the covalent structure, including the precise location of the tBu group on the cysteine sulfur. Can distinguish between reduced and oxidized cysteine states.[5][6]Requires larger sample quantities and specialized expertise. Not practical for high-throughput screening.

Experimental Workflows and Data Interpretation

A logical workflow is critical for efficient and accurate validation. The process begins with an initial assessment of the crude product and guides subsequent purification and final characterization.

ValidationWorkflow cluster_synthesis Synthesis & Cleavage cluster_analysis Purification & Validation Synth Fmoc-SPPS with Fmoc-Cys(tBu)-OH Cleavage TFA Cleavage Cocktail (with optimized scavengers) Synth->Cleavage Crude Crude Peptide Cleavage->Crude HPLC_Crude Analytical RP-HPLC (Purity Check) Crude->HPLC_Crude LCMS LC-MS Analysis (Mass Confirmation) Crude->LCMS Prep_HPLC Preparative RP-HPLC HPLC_Crude->Prep_HPLC Guide Purification LCMS->Prep_HPLC Guide Purification QC QC of Fractions (HPLC & MS) Prep_HPLC->QC Final Final Characterized Peptide (>95% Purity) QC->Final NMR NMR Spectroscopy (Structural Confirmation) Final->NMR If required

Caption: General workflow for the validation of Cys(tBu)-containing peptides.

Reverse-Phase HPLC: The First Line of Assessment

RP-HPLC separates molecules based on their hydrophobicity. The addition of a tBu group significantly increases the hydrophobicity of a peptide, leading to a longer retention time compared to its unprotected counterpart.

Causality: The nonpolar tert-butyl group has a strong affinity for the hydrophobic C18 stationary phase, retarding its elution by the polar mobile phase (typically water/acetonitrile). This principle allows for the separation of the target peptide from more polar impurities, such as deletion sequences or incompletely deprotected peptides. Critically, it can often distinguish the target peptide from the S-tert-butylated side product formed during cleavage.

Example Data:

Peptide Species Modification Expected Mass (Da) Relative Retention Time (min) Notes
Model Peptide (unprotected)Free -SH1000.010.2Baseline reference.
Target Peptide -S-tBu 1056.0 12.5 Increased hydrophobicity leads to longer retention.
S-tert-butylated Side Product-S-tBu (from byproduct)1056.012.3Often elutes very close to the target peptide, requiring optimized gradients for resolution.
Dimer (Oxidized)Disulfide Bond1998.0~11.5Dimerization can alter conformation and retention time unpredictably.
Mass Spectrometry: The Identity Check

Mass spectrometry provides the definitive confirmation of molecular weight. For Cys(tBu) peptides, Electrospray Ionization (ESI) is the most common technique.

Causality: ESI generates multiply-charged ions in the gas phase, allowing for the analysis of large molecules on mass analyzers with a limited m/z range. The resulting spectrum is deconvoluted to determine the parent mass of the peptide. A successful synthesis will show a mass corresponding to the theoretical mass of the peptide plus 56.06 Da for each incorporated Cys(tBu) residue.

Tandem MS (MS/MS) for Positional Confirmation: To confirm the location of the Cys(tBu) modification, the parent ion is isolated and fragmented. Analysis of the resulting b- and y-ion series reveals the sequence. The mass of the cysteine residue in the fragment ions will be increased by 56.06 Da, pinpointing its location. While newer fragmentation techniques like Electron Capture/Transfer Dissociation (ECD/ETD) can provide more comprehensive backbone cleavage, they often require higher charge state precursors, which can be a limitation.[7]

SideReaction cluster_cleavage TFA Cleavage Environment cluster_peptide Peptide Chain PG Other tBu-Protecting Groups (e.g., on Ser, Asp, Glu) tBu_Cation tert-Butyl Cation (+C(CH₃)₃) PG->tBu_Cation releases TFA TFA (Trifluoroacetic acid) TFA->tBu_Cation Side_Product S-tert-butylated Cys (Side Product) tBu_Cation->Side_Product Undesired Alkylation Cys_Trt Cys(Trt) residue Free_Cys Free Cys-SH (Deprotected) Cys_Trt->Free_Cys TFA deprotection Free_Cys->Side_Product Scavenger Scavengers (TIS, EDT, Thioanisole) Scavenger->tBu_Cation Quenches

Caption: Mechanism of S-tert-butylation side reaction during TFA cleavage.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

Objective: To determine the purity of the crude or purified Cys(tBu) peptide and resolve it from key impurities.

Materials:

  • Peptide sample (dissolved in 0.1% TFA in water or a minimal amount of DMSO/acetonitrile).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC system with UV detector (214 nm and 280 nm).

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide. Dilute to an injection concentration of 0.1-0.2 mg/mL.

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient. A typical starting point is 5% to 65% Mobile Phase B over 30 minutes. This must be optimized for each peptide. A shallower gradient may be required to separate the target peptide from closely eluting S-tert-butylated side products.

  • Detection: Monitor the absorbance at 214 nm for the peptide backbone and 280 nm if the sequence contains Trp or Tyr.

  • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify the target peak by collecting the fraction and analyzing by MS.

Trustworthiness Check: The protocol is self-validating by coupling it with mass spectrometry (LC-MS). The peak identified as the product must have the correct molecular weight.

Protocol 2: ESI-MS for Mass Confirmation

Objective: To confirm the molecular weight of the peptide corresponds to the sequence including the S-tert-butyl modification.

Materials:

  • Purified peptide fraction from HPLC.

  • Solvent: 50:50 Water:Acetonitrile with 0.1% formic acid.

  • ESI-MS instrument (e.g., Q-TOF, Orbitrap).

Methodology:

  • Sample Preparation: Dilute the peptide sample to a final concentration of 1-10 pmol/µL in the analysis solvent. Formic acid is used instead of TFA as it is more compatible with mass spectrometry and promotes better ionization.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a known standard.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or LC-MS.

  • Data Acquisition: Acquire data in positive ion mode over a suitable m/z range (e.g., 400-2000 m/z).

  • Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the neutral molecular mass of the peptide.

  • Verification: Compare the experimentally determined mass to the theoretical average and monoisotopic masses calculated for the Cys(tBu)-containing peptide. The difference should be within the mass accuracy tolerance of the instrument (e.g., < 5 ppm for high-resolution MS).

Trustworthiness Check: The observation of a single major species at the correct mass, consistent with the HPLC purity analysis, provides high confidence in the peptide's identity.

Mitigating Side Reactions: The Importance of the Cleavage Cocktail

As discussed, S-tert-butylation is a major risk.[3] The choice of scavengers in the TFA cleavage cocktail is critical to quench the reactive tBu cations before they can modify the peptide.[3][4]

Standard vs. Optimized Cocktails:

  • Standard Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5): Triisopropylsilane (TIS) is an effective scavenger. However, for peptides with multiple tBu-protected residues, this may not be sufficient.[1]

  • Optimized Cocktail for Cys-containing peptides: Studies have shown that a combination of scavengers is more effective. A recommended strategy involves a two-step cleavage.[4]

    • Initial treatment with TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.

    • Addition of TFA to 80% and continued treatment for another 150 minutes.[4]

Causality: Thioanisole and dimethyl sulfide (DMS) are soft nucleophiles that are highly effective at trapping the hard electrophilic tBu cation. Dithiothreitol (DTT) helps maintain a reducing environment, preventing premature disulfide bond formation.[3] This multi-component approach provides a more robust defense against side reactions than TIS alone.

Conclusion

Validating a peptide sequence containing S-tert-butyl cysteine is a multi-step process that requires a scientifically sound, orthogonal approach. Relying on a single analytical technique is insufficient and can lead to the misidentification of impurities. By combining high-resolution RP-HPLC for purity assessment with high-accuracy mass spectrometry for identity confirmation, researchers can have high confidence in their synthetic peptides. Understanding the underlying chemistry, particularly the potential for S-tert-butylation during TFA cleavage, and implementing optimized protocols with appropriate scavenger cocktails are hallmarks of a rigorous and trustworthy validation strategy. For final, unambiguous structural proof, particularly in a GMP or drug development setting, NMR spectroscopy remains the gold standard.

References

  • Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Bodor, A., et al. (2014). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PMC.
  • Prime Bio. (n.d.). The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • St. Fleur, T., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. J Pept Sci.
  • Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 37-59). The Royal Society of Chemistry.
  • Min, X., et al. (2009). Rapid sensitive analysis of cysteine rich peptide venom components. PNAS.
  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications.
  • Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Benchchem. (n.d.). An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides.
  • Benchchem. (n.d.). Mass spectrometry characterization of peptides with N-Boc-S-benzyl-D-cysteine.
  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11395.

Sources

A Researcher's Guide to Thiol Protecting Groups: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis and drug development, the cysteine residue presents a unique synthetic challenge. Its nucleophilic thiol side chain, while often crucial for biological activity and structural integrity through disulfide bond formation, is also highly susceptible to undesired side reactions like oxidation and alkylation.[1][2] Effective protection of this thiol group is therefore not merely a procedural step, but a cornerstone of a successful synthetic strategy.[1][3][4][5]

This guide provides an in-depth, objective comparison of the stability and lability of commonly employed thiol protecting groups. Moving beyond a simple catalog of reagents, we will delve into the mechanistic rationale behind their use, providing field-proven insights and quantitative data to empower researchers in making informed decisions for their specific synthetic challenges.

The Principle of Orthogonality: A Strategic Imperative

Modern multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), relies on the concept of "orthogonality".[4] This principle dictates that multiple protecting groups must be removable under distinct, non-interfering conditions.[4] For cysteine, this is paramount when synthesizing peptides with multiple, specific disulfide bridges, requiring a toolbox of protecting groups that can be cleaved sequentially without affecting others.[3][4] The choice of a protecting group is thus a strategic decision, balancing its stability during chain elongation with the specific conditions required for its selective removal.

Comparative Stability of Common Thiol Protecting Groups

The stability of a protecting group is not an absolute property but is critically dependent on the chemical environment. The following table summarizes the stability profiles of key thiol protecting groups under various conditions encountered in peptide synthesis and modification.

Protecting GroupStructureAcid Stability (TFA)Base Stability (Piperidine)Oxidative CleavageReductive CleavageHeavy Metal Cleavage
Trityl (Trt) TriphenylmethylLabile (cleaved by TFA)[6][7][8]StableLabile (e.g., Iodine)[7]StableLabile (e.g., Ag⁺, Hg²⁺)[9]
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Generally Stable (can be cleaved by prolonged TFA/TIS treatment)[10][11]StableLabile (e.g., Iodine, NCS)[11][12]StableLabile (e.g., Hg²⁺, Pd²⁺)[12][13][14]
tert-Butyl (tBu) -C(CH₃)₃Very Stable (requires strong acid like HF or TFMSA for cleavage)[15][16]StableStableStableLabile (e.g., Hg²⁺)[12][16]
tert-Butylsulfenyl (StBu) -S-C(CH₃)₃Stable[17]StableStableLabile (e.g., DTT, TCEP)[17][18]Stable
sec-Isoamyl (SIT) Disulfide-basedStableStableStableLabile (e.g., DTT), faster than StBu[19][20][21]Stable

In-Depth Analysis of Key Protecting Groups

The Trityl (Trt) Group: The Acid-Labile Workhorse

The trityl group is one of the most widely used protecting groups for cysteine, particularly in standard Fmoc-based SPPS.[9]

  • Expertise & Causality : Its popularity stems from its convenient removal during the final cleavage step from the resin using trifluoroacetic acid (TFA).[7] The mechanism involves the formation of the highly stable trityl cation, which is stabilized by resonance across the three phenyl rings.[22] However, this reactive cation is also the Trt group's main liability. Without an effective "scavenger" in the cleavage cocktail, the trityl cation can re-alkylate the deprotected thiol or other nucleophilic residues like tryptophan.[23] Triisopropylsilane (TIS) is the scavenger of choice; it irreversibly reduces the trityl cation to triphenylmethane.[10]

  • Stability Profile :

    • Acid : Labile. Cleaved by moderate to strong acids. Softer acids or lower concentrations of TFA (e.g., 1% in DCM) can be used for selective on-resin deprotection, offering orthogonality with more acid-stable groups.[6]

    • Base : Stable to piperidine used for Fmoc deprotection.

    • Oxidative : Can be cleaved by iodine, typically leading directly to disulfide bond formation.[7]

The Acetamidomethyl (Acm) Group: The Versatile Orthogonal Partner

The Acm group is prized for its stability under the acidic conditions of standard SPPS cleavage, making it an excellent orthogonal partner to the Trt group for synthesizing complex, multi-disulfide-bridged peptides.[11][12]

  • Expertise & Causality : Acm's stability to TFA allows the rest of the peptide to be deprotected and cleaved from the resin while the Cys(Acm) remains intact.[12] The subsequent selective removal of Acm can be achieved through several methods. The most common is oxidative cleavage with iodine in solvents like aqueous acetic acid or methanol, which directly yields a disulfide bond.[12] This method is highly efficient but requires careful optimization, as excess iodine can lead to undesired side reactions, such as the iodination of sensitive tyrosine residues.[12] Alternatively, cleavage with heavy metal salts like mercury(II) acetate yields the free thiol, but the high toxicity of mercury reagents necessitates careful handling and disposal.[4][12]

  • Stability Profile :

    • Acid : Stable to standard TFA cleavage cocktails for short durations. However, prolonged exposure, especially in the presence of scavengers like TIS at elevated temperatures, can lead to partial or complete removal.[10][11]

    • Base : Stable.

    • Oxidative/Heavy Metal : This is the preferred method of cleavage. Reagents include I₂, N-Chlorosuccinimide (NCS), Hg(OAc)₂, and Pd(II) complexes.[11][12][14]

The tert-Butyl (tBu) and tert-Butylsulfenyl (StBu) Groups: Stability Under Harsh Conditions

The S-tert-butyl (tBu) and S-tert-butylsulfenyl (StBu) groups offer enhanced stability for more complex synthetic routes.

  • Expertise & Causality :

    • tBu : The C-S bond of the tert-butyl thioether is exceptionally stable to TFA.[16][24] Its removal requires very strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), limiting its routine use in Fmoc-SPPS.[16] However, this stability makes it valuable in specific applications where complete inertness to acidolysis is required.

    • StBu : The StBu group, a disulfide, is stable to acidic conditions but is readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[17] This provides a completely orthogonal deprotection strategy based on reduction. The primary drawback can be the slow rate of removal, sometimes requiring extended reaction times.[18] Newer disulfide-based groups like SIT have been developed to offer faster reduction kinetics.[19][20]

  • Stability Profile (StBu) :

    • Acid/Base : Stable.

    • Reductive : Labile. This is the specific and sole method for its removal.

Experimental Workflows and Protocols

Authoritative and reproducible protocols are essential for success. Below are detailed, step-by-step methodologies for the selective deprotection of key thiol protecting groups.

Workflow 1: On-Resin Deprotection and Cyclization of Cys(Acm)

This workflow illustrates the selective removal of two Acm groups on a resin-bound peptide to form an intramolecular disulfide bond.

Acm_Deprotection_Workflow Resin Peptidyl-Resin with 2x Cys(Acm) Wash1 Wash with DMF Resin->Wash1 Deprotection Treat with Iodine (I₂) Solution (e.g., in MeOH or aq. AcOH) Wash1->Deprotection ~60 min Monitor Monitor Reaction by HPLC/MS Deprotection->Monitor Quench Quench excess I₂ (aq. Ascorbic Acid) Deprotection->Quench Wash2 Wash with DMF, MeOH, DCM Cleavage Global Deprotection & Cleavage (TFA Cocktail) Wash2->Cleavage Quench->Wash2 Final_Peptide Purified Cyclic Peptide Cleavage->Final_Peptide Purification

Caption: On-resin oxidative cleavage of Acm and disulfide bond formation.

Protocol: On-Resin Iodine-Mediated Acm Deprotection

  • Resin Swelling : Swell the peptidyl-resin (0.05 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Solvent Exchange : Wash the resin thoroughly with the reaction solvent (e.g., methanol or 80% aqueous acetic acid) (3 x 1 min).

  • Deprotection/Oxidation : Add a solution of iodine (I₂) (10 equivalents per Acm group) in the chosen solvent to the resin. Agitate the mixture at room temperature.[12]

  • Monitoring : The reaction progress can be monitored by taking small aliquots of resin, cleaving the peptide with a standard TFA cocktail, and analyzing by LC-MS. The reaction is typically complete within 60-90 minutes.[12]

  • Quenching : After completion, drain the iodine solution. Wash the resin with the reaction solvent. Add a 1 M solution of ascorbic acid or sodium thiosulfate in water and agitate until the orange/yellow color of iodine completely disappears.[12]

  • Final Washes : Wash the resin extensively with water, DMF, methanol, and dichloromethane (DCM) to remove all reagents. Dry the resin under vacuum.

  • Final Cleavage : The cyclized peptide can now be cleaved from the resin and globally deprotected using a standard TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Workflow 2: Choosing a Thiol Protecting Group

The selection of a protecting group is a critical decision dictated by the overall synthetic plan. This diagram outlines a logical decision-making process.

PG_Decision_Tree Start Need to protect a Cys residue? Q1 Will the final cleavage use TFA? Start->Q1 Q2 Need to form a disulfide bond before final TFA cleavage? Q1->Q2 No Use_Trt Use Cys(Trt) Q1->Use_Trt Yes Q3 Is reductive cleavage an option in your scheme? Q2->Q3 No Use_Acm Use Cys(Acm) Q2->Use_Acm Yes, via Oxidation/ Heavy Metal Use_StBu Use Cys(StBu) or Cys(SIT) Q3->Use_StBu Yes Consider_Other Consider other groups (e.g., Mmt, tBu) Q3->Consider_Other No

Caption: Decision tree for selecting an appropriate Cys protecting group.

Conclusion and Future Perspectives

The strategic selection and application of cysteine protecting groups are fundamental to modern chemical biology and drug discovery.[5][16] While established groups like Trt and Acm remain mainstays, the field is continually evolving.[4] Research into new protecting groups focuses on enhancing orthogonality, improving cleavage efficiency, and introducing novel deprotection triggers, such as enzymatic or light-based removal.[4] By understanding the chemical principles and stability profiles outlined in this guide, researchers can better navigate the complexities of peptide synthesis and unlock new possibilities in the design of sophisticated, disulfide-rich molecules.

References

  • Application Notes and Protocols for Selective Deprotection of the Acm Group
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications - Organic Process Research & Development.
  • Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. RSC Publishing - Organic & Biomolecular Chemistry.
  • Disulfide-Based Protecting Groups for the Cysteine Side Chain.
  • Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. PubMed.
  • Cysteine protecting groups: applications in peptide and protein science. RSC Publishing - Chemical Society Reviews.
  • Disulfide-Based Protecting Groups for the Cysteine Side Chain.
  • Optimizing the removal of an STmp protecting group. Biotage.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Stability of the tert-Butyl (tBu)
  • Cysteine protecting groups: applications in peptide and protein science. SciSpace.
  • A Comparative Guide to the Stability of Cysteine S-Protecting Groups. Benchchem.
  • An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides. Benchchem.
  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC.
  • Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC.
  • (a) Cys thiol protection with the acetamidomethyl (Acm) protecting...
  • Technical Support Center: Trityl (Trt) Protecting Group Cleavage. Benchchem.
  • Process for the deprotection of protected thiols.
  • Thioether Deriv
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...
  • (a) Cys thiol protection with the trityl (Trt) protecting group....
  • Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
  • Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
  • Stability of thiol groups at different pH environments at 37°C.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
  • The role of thiols and disulfides in protein chemical and physical stability. PMC.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications - Organic Process Research & Development.
  • Trityl Protection. Common Organic Chemistry.
  • Thiols And Thioethers. Master Organic Chemistry.
  • Chapter 6 "protection for the thiol group".
  • Technical Support Center: Thiogeraniol Stability Under Acidic Conditions. Benchchem. 3...

Sources

The Alchemist's Gambit: A Cost-Benefit Analysis of Modified Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutics

In the intricate world of peptide science, the pursuit of therapeutic efficacy is a constant battle against inherent biological limitations. Native peptides, while offering remarkable specificity, are often plagued by rapid enzymatic degradation and suboptimal pharmacokinetic profiles. The strategic incorporation of modified (or non-natural) amino acids has emerged as a powerful tool to overcome these hurdles, transforming transient biological messengers into robust therapeutic candidates. This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals, weighing the economic implications against the profound scientific advantages of utilizing these specialized building blocks.

The Core Dilemma: Cost vs. Potentiation

The decision to incorporate modified amino acids into a peptide synthesis workflow invariably begins with a consideration of cost. Non-natural amino acids are, as a rule, more expensive than their proteinogenic counterparts. This increased cost stems from their complex multi-step synthesis, purification, and, in many cases, smaller production scale. However, to view this solely through the lens of initial expenditure is to miss the larger picture of value creation in drug development.

The true "cost" of a peptide therapeutic is not merely the sum of its raw materials but is intricately linked to its ultimate success or failure in preclinical and clinical trials. A peptide that is rapidly degraded in vivo, possesses low bioavailability, or exhibits off-target effects will incur substantial downstream costs, far outweighing the initial savings on standard amino acids.

A Comparative Glance at Costs

To provide a tangible perspective, the following table offers a qualitative and quantitative comparison of the costs associated with standard and various classes of modified amino acids. Prices are subject to significant variation based on the supplier, scale of synthesis, and the specific amino acid.

Amino Acid TypeRelative CostKey SuppliersRationale for Use
Standard Proteinogenic Amino Acids Baseline (1x)Sigma-Aldrich, Bachem, Bio Basic Inc.Standard peptide synthesis
D-Amino Acids Low to Moderate (2-10x)Sigma-Aldrich, Aapptec, BachemIncreased proteolytic stability[1][2][3]
N-Methylated Amino Acids Moderate (5-20x)Sigma-Aldrich, Bachem, AapptecEnhanced membrane permeability, reduced degradation[2][4][5]
Homologous Amino Acids (e.g., Norleucine) Low to Moderate (3-15x)Sigma-Aldrich, AapptecReplace oxidation-prone residues (e.g., Met)[4]
Fluorinated Amino Acids High (20-100x+)Aapptec, custom synthesis providersEnhanced stability, altered electronic properties[3]
PEGylated Amino Acids High (30-150x+)Specialized suppliersIncreased half-life, reduced immunogenicity[3][6]
Other Complex/Unusual Amino Acids Very High (50-500x+)Aapptec, various specialty chemical companiesSite-specific labeling, novel functionalities[7][8]

Note: Relative costs are estimates and can fluctuate significantly.

The Multifaceted Benefits: Justifying the Investment

The premium paid for modified amino acids is an investment in the enhanced pharmacological properties of the final peptide. The strategic incorporation of these non-natural building blocks can yield substantial returns in the form of improved drug candidates.

Enhanced Proteolytic Stability

A primary driver for using modified amino acids is to combat enzymatic degradation.[2][9] The peptide backbone is susceptible to cleavage by proteases, leading to a short in vivo half-life.[1][9]

  • D-Amino Acids: The substitution of L-amino acids with their D-enantiomers creates peptide bonds that are not recognized by most endogenous proteases, significantly extending the peptide's circulation time.[1][3]

  • N-Methylation: The addition of a methyl group to the backbone nitrogen sterically hinders the approach of proteases, thereby increasing resistance to enzymatic cleavage.[2][5]

Improved Pharmacokinetic and Pharmacodynamic Profiles

Beyond stability, modified amino acids can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide.

  • Increased Bioavailability: Modifications like N-methylation can enhance membrane permeability, potentially enabling oral or transmucosal delivery routes.[10][11]

  • Enhanced Potency and Selectivity: The introduction of unnatural amino acids can alter the peptide's three-dimensional structure, leading to a more precise fit with its biological target and potentially increasing potency and reducing off-target effects.[10][12][13] Side chain modifications allow for the design of drug candidates with a perfect match to their biological target.[13]

  • Prolonged Half-Life: The attachment of polyethylene glycol (PEG) chains (PEGylation) to amino acid side chains increases the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life.[3]

The following diagram illustrates the decision-making process when considering the incorporation of modified amino acids.

Caption: Decision workflow for incorporating modified amino acids.

Experimental Protocols: A Practical Guide

The successful incorporation of modified amino acids requires careful consideration during the synthesis and purification stages. The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[14][15][16]

Protocol 1: Incorporation of a Modified Amino Acid via Manual SPPS

This protocol outlines the manual coupling of a modified amino acid onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-protected modified amino acid (3-5 equivalents)

  • Coupling reagent, e.g., HATU (3-5 equivalents)

  • Base, e.g., DIPEA (6-10 equivalents)

  • DMF (peptide synthesis grade)

  • 20% piperidine in DMF

  • DCM

  • SPPS reaction vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected modified amino acid and HATU in a minimal amount of DMF. Add DIPEA and allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature. The coupling time for modified amino acids may need to be extended (e.g., 2-4 hours or even overnight) compared to standard amino acids due to potential steric hindrance.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[17] If the test is positive, a recoupling step may be necessary.

The following diagram illustrates the SPPS cycle for incorporating a modified amino acid.

SPPS_Cycle_Modified_AA Start Peptide-Resin (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Wash1->Coupling Activation Modified AA Activation (HATU/DIPEA in DMF) Activation->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End End->Deprotection Next Cycle

Caption: SPPS cycle for modified amino acid incorporation.

Protocol 2: Cleavage, Purification, and Analysis

Cleavage from Resin:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the protecting groups on the modified amino acid and other residues. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[15]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter to separate the resin and collect the filtrate containing the crude peptide.

Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19] A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.[20]

Analysis:

  • Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or LC-MS).[16][20]

Conclusion: A Strategic Imperative

The incorporation of modified amino acids is more than a mere synthetic curiosity; it is a strategic imperative for the development of next-generation peptide therapeutics. While the initial cost of these specialized reagents is higher, the potential return on investment in the form of enhanced stability, improved bioavailability, and increased potency can be transformative.[10][12] By carefully weighing the costs and benefits and employing robust synthetic and purification protocols, researchers can unlock the full potential of peptide-based drugs, ultimately delivering more effective and durable treatments to patients.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • (n.d.). The Role of Non-Natural Amino Acids in Peptide Therapeutics.
  • Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(1), 122-128.
  • MDPI. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • (n.d.).
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • Singh, Y., & Kumar, V. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry, 13(21), 1907-1930.
  • Bachem. (n.d.).
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Nowick, J. S. (2020).
  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
  • Benchchem. (n.d.). Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production.
  • Benchchem. (n.d.).
  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 18-32.
  • Aapptec Peptides. (n.d.). Unusual Amino Acids Archives.
  • Agilent. (n.d.).
  • Bachem. (n.d.).
  • UNC School of Medicine. (n.d.). Estimated Fees for UNC and NCSU users, External Users – Please Contact Us.
  • Sigma-Aldrich. (n.d.). Amino Acids, Resins & Reagents for Peptide Synthesis.
  • Gilson. (n.d.).
  • AltaBioscience. (n.d.).
  • Bio Basic. (n.d.). Pricing | Peptide Synthesis.
  • ProteoGenix. (n.d.). Custom peptide synthesis service – Best price guaranteed.
  • RSC Publishing. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics.
  • PMC. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Oxford Academic. (n.d.). Synthesis of modified peptides.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.